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Core Science & Biosynthesis

Foundational

The Pharmacological Landscape of 2-(Cyclobutylmethoxy)-5-methylaniline Derivatives: Mechanisms, Molecular Dynamics, and Therapeutic Applications

Executive Summary The compound 2-(cyclobutylmethoxy)-5-methylaniline (CAS 1466953-59-2) and its structural analogs represent a highly privileged pharmacophore in modern drug design. Rather than functioning as a standalon...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(cyclobutylmethoxy)-5-methylaniline (CAS 1466953-59-2) and its structural analogs represent a highly privileged pharmacophore in modern drug design. Rather than functioning as a standalone therapeutic, this specific moiety is strategically grafted onto core heterocycles (such as quinazolines, indoloquinolines, and benzonaphthyridines) to dictate target selectivity, enhance lipophilicity, and optimize steric engagement within deep binding pockets.

As a Senior Application Scientist, I have structured this technical guide to deconstruct the dual mechanistic utility of these derivatives across two primary therapeutic domains: Immunomodulation (TLR7/8 Agonism) and Targeted Oncology (Kinase Inhibition) . By understanding the causality behind the structural biology, researchers can better leverage this scaffold in novel drug development workflows.

Structural Rationale: The Power of the Cyclobutylmethoxy Pharmacophore

The specific substitution pattern of 2-(cyclobutylmethoxy)-5-methylaniline provides a unique triad of physicochemical properties:

  • The Cyclobutyl Ring (Steric Bulk & Rigidity): Unlike straight-chain alkyls or highly flexible cyclopentyl groups, the cyclobutane ring adopts a puckered "butterfly" conformation. This provides rigid, localized steric bulk that perfectly occupies deep, narrow hydrophobic pockets (such as the specificity pockets in kinases or the lipophilic binding sites in Toll-Like Receptors) without incurring a high entropic penalty upon binding.

  • The Methoxy Linker (Hydrogen Bonding): The ether oxygen acts as a crucial hydrogen bond acceptor, anchoring the lipophilic tail to polar residues at the entrance of the binding pocket.

  • The 5-Methylaniline Core (Electronic Tuning): The methyl group at the 5-position exerts a mild electron-donating inductive effect, tuning the pKa of the aniline nitrogen. This optimizes the nucleophilicity of the amine for synthetic coupling to core scaffolds while maintaining favorable pharmacokinetics.

Mechanism Domain 1: Immunomodulation via TLR7/8 Agonism

Causality & Pathway Dynamics

Derivatives utilizing the 2-(cyclobutylmethoxy)-5-methylaniline moiety, specifically when coupled to a benzonaphthyridine core, act as potent Small Molecule Immune Potentiators (SMIPs) [1]. These compounds are designed as synthetic agonists for Toll-Like Receptors 7 and 8 (TLR7/8), which are endosomal pattern recognition receptors.

The bulky cyclobutylmethoxy tail is critical here: it inserts deeply into the lipophilic pocket of the TLR7 Leucine-Rich Repeat (LRR) domain, stabilizing the receptor dimer. This dimerization recruits the MyD88 adaptor protein, triggering a signaling cascade through IRAK4 and TRAF6. The ultimate result is the activation of NF-κB and IRF7, leading to the robust transcription of Type I interferons (IFN-α) and pro-inflammatory cytokines. This mechanism is heavily leveraged in the development of advanced vaccine adjuvants for hemorrhagic fever viruses and other pathogens [1].

TLR7_Pathway Derivative 2-(Cyclobutylmethoxy)-5-methylaniline Derivative (SMIP) TLR7 TLR7 Endosomal Receptor Derivative->TLR7 Agonism MyD88 MyD88 Adaptor Protein TLR7->MyD88 IRAK IRAK1/4 Complex MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 NFkB NF-κB Activation TRAF6->NFkB IRF7 IRF7 Activation TRAF6->IRF7 Cytokines Pro-inflammatory Cytokines (IFN-α, TNF-α) NFkB->Cytokines Transcription IRF7->Cytokines

Caption: TLR7/8 signaling cascade activated by benzonaphthyridine derivatives.

Mechanism Domain 2: Targeted Oncology via Kinase Inhibition

Causality & Pathway Dynamics

In oncology, the 2-(cyclobutylmethoxy)-5-methylaniline pharmacophore is utilized to synthesize potent ATP-competitive kinase inhibitors, particularly targeting PDGFR (Platelet-Derived Growth Factor Receptor) and the PI3K/AKT/mTOR pathway [2, 3].

When grafted onto quinazoline or indoloquinoline cores, the cyclobutylmethoxy group acts as a selectivity filter. The ATP-binding pocket of PI3K (p110α) contains a unique hydrophobic region adjacent to the hinge binder. The cyclobutyl ring fits precisely into this cavity, sterically clashing with the binding pockets of off-target kinases, thereby granting high selectivity. By blocking PI3K, the derivative prevents the phosphorylation of PIP2 to PIP3, halting the recruitment of AKT and the subsequent activation of mTORC1, ultimately arresting tumor cell proliferation and inducing apoptosis in colorectal and prostate cancer models [2, 3].

PI3K_Pathway Inhibitor Indoloquinoline/Quinazoline Derivative PI3K PI3K (p110α) Inhibitor->PI3K ATP-competitive Inhibition PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (PKB) PIP3->AKT Recruitment mTOR mTORC1 AKT->mTOR Activation Proliferation Tumor Cell Proliferation mTOR->Proliferation Translation/Growth

Caption: PI3K/AKT/mTOR pathway inhibition by bulky 5-methylaniline derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They not only measure the endpoint but include internal controls to verify the causality of the mechanism.

Protocol A: TLR7 Target Engagement & Activation Assay (HEK-Blue System)

Purpose: To validate that the benzonaphthyridine derivative specifically activates the TLR7-NF-κB axis rather than causing generalized cellular stress.

  • Cell Preparation: Seed HEK-Blue TLR7 cells (co-expressing human TLR7 and an NF-κB-inducible SEAP reporter gene) in a 96-well plate at 5×104 cells/well in DMEM. Self-Validation: Seed a parallel plate with HEK-Blue Null2 cells (lacking TLR7) to rule out off-target NF-κB activation.

  • Compound Treatment: Prepare a 10-point serial dilution of the derivative (ranging from 10 µM to 0.1 nM) in DMSO. Add to the cells (final DMSO concentration <0.5%).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Detection: Transfer 20 µL of the supernatant to a new plate and add 180 µL of QUANTI-Blue substrate. Incubate for 1-3 hours.

  • Quantification: Read optical density (OD) at 620 nm using a microplate reader. Calculate the EC₅₀ using a 4-parameter logistic curve fit.

Protocol B: PI3K/AKT Pathway Inhibition Validation (Western Blotting)

Purpose: To confirm that the cytotoxicity of the quinazoline/indoloquinoline derivative is causally linked to the suppression of the PI3K/AKT signaling cascade.

  • Cell Treatment: Culture HCT116 colorectal cancer cells to 70% confluence. Treat with the derivative at 0.5×, 1×, and 5× the established IC₅₀ for 4 hours. Self-Validation: Include a vehicle control (DMSO) and a positive control (e.g., Wortmannin or LY294002).

  • Lysis & Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve phosphorylation states).

  • Protein Quantification & Separation: Quantify protein using a BCA assay. Load 20 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against total AKT, phospho-AKT (Ser473), total mTOR, and phospho-mTOR (Ser2448). Use GAPDH as a loading control.

  • Analysis: A successful mechanism of action will show a dose-dependent decrease in p-AKT and p-mTOR bands, with total AKT and mTOR remaining constant, proving specific kinase inhibition rather than general protein degradation.

Quantitative Data Summary

The following table synthesizes the pharmacological efficacy of key derivatives utilizing the 2-(cyclobutylmethoxy)-5-methylaniline (or highly analogous) scaffold across different therapeutic targets.

Derivative Core ScaffoldPrimary TargetTherapeutic ApplicationKey Metric (Activity)Cellular Model
Benzonaphthyridine TLR7 / TLR8Vaccine Adjuvant / AntiviralEC₅₀ < 1.0 µM (Agonism)Human PBMCs / HEK-Blue
Indolo[2,3-b]quinoline PI3K / AKTColorectal CancerIC₅₀ = 0.35 µM (Cytotoxicity)HCT116 Cells
Quinazoline PDGFR KinaseAnti-angiogenic / Solid TumorsIC₅₀ < 0.1 µM (Inhibition)Dermatofibrosarcoma

References

  • US Patent 9,597,326 B2 - Benzonapthyridine compositions and uses thereof. (Details the synthesis of 2-(4-(cyclobutylmethoxy)phenethyl)-8-methylbenzo[f][1,7]naphthyridin-5-amine and its role as a TLR7/8 agonist). URL:[1]
  • Ma, Y., et al. (2024) - Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ACS Omega. URL:[Link] [3]

  • US Patent App. 2009/0036474 A1 - Quinazoline derivatives for use against cancer. (Details the use of bulky methoxyaniline derivatives as potent inhibitors of PDGF receptor tyrosine kinases). URL: [2]
Exploratory

Technical Guide: Safety &amp; Toxicological Profile of 2-(Cyclobutylmethoxy)-5-methylaniline

Preamble: A Framework for Assessing Novel Chemical Entities This document provides a comprehensive safety and toxicological assessment for 2-(Cyclobutylmethoxy)-5-methylaniline. As experimental data for this specific mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: A Framework for Assessing Novel Chemical Entities

This document provides a comprehensive safety and toxicological assessment for 2-(Cyclobutylmethoxy)-5-methylaniline. As experimental data for this specific molecule is not extensively available in public databases, this guide adopts a scientifically rigorous, multi-pillar approach essential for the evaluation of novel chemical entities (NCEs). We will proceed by:

  • Structural Analogue Analysis: Leveraging data from the well-characterized parent aniline, 2-Methoxy-5-methylaniline, to infer a baseline hazard profile. This structure-activity relationship (SAR) approach is a cornerstone of modern toxicology and drug discovery.

  • Procedural Guidance via International Standards: Outlining the specific, internationally recognized experimental protocols, primarily from the OECD Guidelines for the Testing of Chemicals, that are required to definitively establish the compound's toxicological profile.[1][2]

  • Integrated Risk Management: Providing actionable guidance on handling, exposure control, and emergency procedures based on the inferred hazard profile, ensuring a proactive safety culture in the laboratory.

This guide is designed not as a static data sheet, but as a dynamic framework for risk assessment, empowering researchers to make informed safety decisions when working with this and other novel compounds.

Part 1: Compound Identification and Physicochemical Profile

Chemical Identity
  • Systematic Name: 2-(Cyclobutylmethoxy)-5-methylaniline

  • Core Structure: Substituted Aniline

  • Key Functional Groups: Aniline, Ether (Cyclobutylmethoxy), Methyl Group

  • CAS Number: Not assigned or readily available.

  • Molecular Formula: C₁₂H₁₇NO

  • Molecular Weight: 191.27 g/mol

Structural Analogue for Hazard Assessment

The primary structural analogue for this assessment is 2-Methoxy-5-methylaniline (CAS: 120-71-8), also known as p-Cresidine.[3][4][5][6] This molecule shares the core methoxy-methyl-aniline scaffold. The key difference is the substitution of a methyl group on the ether with a cyclobutyl group. This substitution is expected to increase the lipophilicity and steric bulk, which may influence metabolic pathways and bioavailability, but the fundamental toxicological properties associated with the aromatic amine are likely to be conserved.

Predicted Physicochemical Properties

In the absence of experimental data, computational (in silico) models are used to predict key properties. These are estimates and require experimental verification.

PropertyPredicted Value / CommentRationale / Significance
Physical State Solid at 25°CBased on the parent compound, p-Cresidine, which is a solid with a melting point of 51-54°C.[4]
Boiling Point > 250 °CHigh molecular weight and aromatic structure suggest a high boiling point.
Water Solubility LowThe parent aniline has low solubility (4.7 g/L).[4] The addition of the hydrophobic cyclobutyl group is expected to decrease aqueous solubility further.
LogP (Octanol/Water) ~2.5 - 3.5Increased from the parent aniline's LogP of 1.65-1.74 due to the addition of the cyclobutyl group.[3][7] This suggests a higher potential for bioaccumulation.

Part 2: Inferred Hazard Profile & GHS Classification

Based on the known hazards of the structural analogue, 2-Methoxy-5-methylaniline, a provisional GHS classification for 2-(Cyclobutylmethoxy)-5-methylaniline is proposed. This classification is precautionary and must be confirmed by experimental testing.

Hazard ClassHazard CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed.[3][4]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation.[8][9]
Serious Eye Damage/IrritationCategory 2AWarningH319: Causes serious eye irritation.[8][9]
Germ Cell MutagenicityCategory 2WarningH341: Suspected of causing genetic defects.[4]
CarcinogenicityCategory 1B / 2Danger / WarningH350/H351: May cause cancer.[3][4][7]
Aquatic Hazard, ChronicCategory 1WarningH410: Very toxic to aquatic life with long lasting effects.[8]

Rationale: The parent compound, p-Cresidine, is classified as a suspected carcinogen and mutagen.[4][7] Many substituted anilines exhibit acute toxicity and are irritants.[8][10] The high toxicity to aquatic life is also a common feature of this chemical class.[8]

Part 3: Toxicological Evaluation Strategy: A Roadmap for Data Generation

To move beyond inference and establish a definitive safety profile, a tiered experimental approach is required. The following outlines the standard OECD protocols that form the global standard for regulatory toxicology.[2]

Tier 1: Foundational Screening
  • Guiding Question: What is the immediate risk from a single accidental ingestion?

  • Recommended Protocol: OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method).

  • Methodology Rationale: This method uses a stepwise procedure with a minimal number of animals to estimate the acute oral toxicity and assign a GHS category. It is an ethical and efficient starting point.

  • Experimental Workflow:

    • A single rodent (typically a female rat) is dosed at a starting level (e.g., 300 mg/kg).

    • If the animal survives, two additional animals are dosed at the same level.

    • If all animals survive, the test is repeated at a higher dose until toxicity is observed or the limit dose (2000 mg/kg) is reached.

    • Observations include clinical signs of toxicity and mortality over 14 days.

  • Guiding Question: Does the compound have the potential to damage DNA and cause mutations, a key indicator of carcinogenic potential?

  • Recommended Protocol: OECD Test Guideline 471 (Bacterial Reverse Mutation Test).

  • Methodology Rationale: The Ames test is a rapid and cost-effective screen for point mutations. It is a mandatory first step in nearly all regulatory genotoxicity assessments. A positive result is a significant flag for carcinogenic potential.

  • Experimental Workflow:

    • Select several strains of Salmonella typhimurium and/or Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).

    • Expose the bacteria to various concentrations of the test compound, both with and without a metabolic activation system (S9 mix from rat liver). The S9 mix simulates mammalian metabolism, as some chemicals only become mutagenic after being processed by the liver.

    • Plate the treated bacteria on a medium lacking the essential amino acid.

    • Count the number of "revertant" colonies that have re-acquired the ability to grow. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive (mutagenic) result.

AmesTestWorkflow cluster_exposure Exposure Phase Compound Test Compound Plate_NoS9 Plate with Compound (No S9) Compound->Plate_NoS9 Plate_S9 Plate with Compound (+ S9) Compound->Plate_S9 Strains Bacterial Strains (e.g., S. typhimurium) Strains->Plate_NoS9 Strains->Plate_S9 S9_Mix Metabolic Activation (S9 Mix) S9_Mix->Plate_S9 Incubate Incubate on Minimal Media Plate_NoS9->Incubate Plate_S9->Incubate Count Count Revertant Colonies Incubate->Count Analysis Statistical Analysis (vs. Control) Count->Analysis Result Result Analysis->Result Positive Positive (Mutagenic) Result->Positive Significant Increase Negative Negative (Non-mutagenic) Result->Negative No Significant Increase

Workflow for the OECD TG 471 Ames Test.
Tier 2: Follow-up and Repeated Exposure Assessment

If foundational screening indicates potential hazards (e.g., a positive Ames test), or if significant user exposure is anticipated, further testing is warranted.

  • Guiding Question: What is the risk of local tissue damage upon dermal or ocular contact?

  • Recommended Protocols:

    • OECD TG 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method).

    • OECD TG 492 (Reconstructed human Cornea-like Epithelium (RhCE) test method for eye hazard identification).

  • Methodology Rationale: These modern, animal-free methods use 3D tissue models to predict irritation potential with high accuracy, aligning with the 3Rs principles (Replacement, Reduction, Refinement) of animal testing.

  • Guiding Question: What are the health effects of repeated, long-term exposure, and what is a safe exposure level?

  • Recommended Protocol: OECD Test Guideline 408 (Repeated Dose 90-day Oral Toxicity Study in Rodents).[11]

  • Methodology Rationale: This comprehensive study is designed to identify target organs for toxicity, characterize the dose-response relationship, and establish a No-Observed-Adverse-Effect Level (NOAEL).[11] The data is critical for setting occupational exposure limits and for the risk assessment of any potential drug candidate.[11]

  • Experimental Workflow:

    • Groups of rodents (typically rats, 10 per sex per group) are administered the test substance daily for 90 days.[11]

    • At least three dose levels are used, plus a control group.[12] Dose selection is based on data from shorter-term studies.[12]

    • Throughout the study, animals are observed for clinical signs of toxicity. Body weight, food consumption, and water intake are monitored.

    • Extensive clinical pathology (hematology, clinical chemistry) and histopathology (microscopic examination of all major organs) are performed at the end of the study.[11]

    • The highest dose that produces no statistically or biologically significant adverse effects is identified as the NOAEL.

NOAEL_Determination cluster_endpoints Data Collection Endpoints Dosing 90-Day Dosing (3 Dose Levels + Control) Observations In-Life Observations (Clinical Signs, Body Weight) Dosing->Observations Termination Terminal Procedures Dosing->Termination Hema Hematology Termination->Hema Chem Clinical Chemistry Termination->Chem Histo Histopathology (Organ Examination) Termination->Histo Analysis Dose-Response Analysis Hema->Analysis Chem->Analysis Histo->Analysis NOAEL Identify NOAEL (No-Observed-Adverse-Effect Level) Analysis->NOAEL LOAEL Identify LOAEL (Lowest-Observed-Adverse-Effect Level) Analysis->LOAEL

Logical flow for a 90-day repeated dose toxicity study.

Part 4: Risk Management and Safe Handling Protocols

All personnel must treat this compound as hazardous until proven otherwise by experimental data.

Exposure Controls & Personal Protective Equipment (PPE)
  • Engineering Controls: Handle exclusively in a certified chemical fume hood to prevent inhalation of dust or aerosols. Ensure a safety shower and eyewash station are immediately accessible.[3]

  • Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[3]

  • Skin Protection:

    • Gloves: Wear nitrile or neoprene gloves. Double-gloving is recommended. Dispose of gloves immediately after handling and wash hands thoroughly.

    • Body Protection: Wear a flame-retardant laboratory coat. Ensure cuffs are tucked into gloves. For larger quantities, consider a chemical-resistant apron or suit.

  • Respiratory Protection: If working outside a fume hood is unavoidable (e.g., during spill cleanup), a full-face respirator with a combination organic vapor/particulate filter (e.g., ABEK-P3) is required.

Handling and Storage
  • Safe Handling: Avoid all contact with skin, eyes, and clothing.[13] Do not breathe dust.[13] Use non-sparking tools and prevent electrostatic discharge. Wash hands and face thoroughly after handling.[8]

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[14] Store locked up, away from strong oxidizing agents and incompatible materials.[3]

First-Aid Measures
  • Inhalation: Immediately move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[3][13]

  • Skin Contact: Immediately remove all contaminated clothing. Flush skin with copious amounts of water and soap for at least 15 minutes. Seek immediate medical attention.[3][13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][13]

Part 5: Conclusion

2-(Cyclobutylmethoxy)-5-methylaniline is a novel compound with a toxicological profile that has not been experimentally determined. However, based on its structural similarity to 2-Methoxy-5-methylaniline (p-Cresidine), it must be presumed to be harmful if swallowed, a skin and eye irritant, and a potential mutagen and carcinogen. All handling and research activities must be conducted with stringent adherence to the safety protocols outlined in this guide.

The definitive characterization of this compound's safety requires a systematic, tiered testing strategy as detailed herein, beginning with foundational assays for acute toxicity and genotoxicity, followed by more comprehensive studies as needed. This framework ensures both the safety of laboratory personnel and the generation of high-quality data necessary for any future development or regulatory submission.

References

  • OECD (2018), Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link]

  • OECD (2009), Test No. 412: Subacute Inhalation Toxicity: 28-Day Study, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link]

  • OECD Guidelines for the Testing of Chemicals - Wikipedia, [Link]

  • OECD Guidelines for the Testing of Chemicals, OECD Publishing, [Link]

  • OECD (2018), Test No. 452: Chronic Toxicity Studies, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link]

  • Japan Ministry of Health, Labour and Welfare, Initial Risk Assessment Report for 2-Methoxy-5-methylaniline, [Link]

  • Kao Chemicals, FARMIN M2-8150 Material Safety Data Sheet, [Link]

  • Thompson, C. Z., et al. (1983). Bacterial mutagenicity and mammalian cell DNA damage by several substituted anilines. Environmental Mutagenesis, 5(6), 803-811. [Link]

  • PubChem, National Center for Biotechnology Information. 2-Methoxy-5-methylaniline. [Link]

  • CPAChem, N-Methylaniline Safety Data Sheet, [Link]

  • OEHHA, Evidence on the Carcinogenicity of 2,4,5-Trimethylaniline and Its Strong Acid Salts, [Link]

  • Japan Advanced Information Center of Safety and Health, Safety Data Sheet for 2-Methoxy-5-methylaniline, [Link]

  • NextSDS, N-cyclobutyl-2-methylaniline Chemical Substance Information, [Link]

Sources

Foundational

A Comprehensive Guide to the Pharmacokinetic Profiling of 2-(Cyclobutylmethoxy)-5-methylaniline Derivatives

A Senior Application Scientist's Perspective on Preclinical ADME/PK Characterization for Novel Chemical Entities Foreword: Charting the Course for a Novel Aniline Derivative The journey of a new chemical entity (NCE) fro...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Preclinical ADME/PK Characterization for Novel Chemical Entities

Foreword: Charting the Course for a Novel Aniline Derivative

The journey of a new chemical entity (NCE) from laboratory bench to clinical application is a complex and resource-intensive endeavor. Central to this process is the thorough characterization of its pharmacokinetic (PK) properties, which govern its absorption, distribution, metabolism, and excretion (ADME). This guide provides an in-depth technical framework for elucidating the pharmacokinetic profile of 2-(cyclobutylmethoxy)-5-methylaniline, a novel compound structure.

While specific experimental data for this exact molecule is not publicly available, this document serves as a strategic guide, leveraging established principles of drug metabolism and pharmacokinetics (DMPK) to outline a comprehensive evaluation plan. We will proceed as if we are tasked with the preclinical development of this compound, detailing the necessary in vitro and in vivo studies, explaining the scientific rationale behind each step, and synthesizing the expected data to inform critical drug development decisions. The structural motifs—an aniline core and a cyclobutylmethoxy group—present both opportunities and challenges, particularly concerning metabolic stability and potential toxicity, which will be a central theme of our investigation.[1][2]

Part 1: Foundational Physicochemical and In Silico Assessment

Before embarking on extensive biological assays, a foundational understanding of the compound's physicochemical properties is essential. These characteristics are strong determinants of its subsequent pharmacokinetic behavior.

1.1. In Silico Profiling: The Predictive First Pass

Computational tools provide an invaluable first look at the potential ADME properties of a molecule, guiding initial experimental designs. For a novel structure like 2-(cyclobutylmethoxy)-5-methylaniline, in silico models can predict key parameters.[3]

ParameterPredicted Significance for 2-(Cyclobutylmethoxy)-5-methylanilineRationale & Next Steps
Lipophilicity (logP) Moderately lipophilic, likely in the 2-4 range.The aniline and cyclobutyl groups contribute to lipophilicity. This value is critical for predicting membrane permeability and plasma protein binding. Experimental determination via RP-TLC or shake-flask methods is required for confirmation.[3][4]
Aqueous Solubility Potentially low to moderate.The aromatic and aliphatic moieties may limit solubility. This is a critical parameter for oral absorption. Experimental kinetic and thermodynamic solubility assays are a high priority.
Drug-Likeness Likely to satisfy rules like Lipinski's Rule of Five.[3][4]The predicted molecular weight and logP fall within typical ranges for orally bioavailable drugs. This provides initial confidence in its potential as a drug candidate.
Metabolic Lability High. The aniline moiety is a known site for oxidation.The primary amino group on the aniline ring is a "soft spot" susceptible to metabolism by Cytochrome P450 (CYP) enzymes, potentially leading to rapid clearance or the formation of reactive metabolites.[1][5] The ether linkage and cyclobutyl ring are also potential sites of metabolism.[6][7][8] This prediction flags metabolic stability as a key area for experimental investigation.

1.2. Experimental Physicochemical Characterization

The predictions from in silico models must be validated through empirical testing.

  • Aqueous Solubility: Kinetic solubility is first assessed using high-throughput methods. If the compound shows promise, thermodynamic solubility is determined, as it represents the true equilibrium solubility and is crucial for formulation development.

  • Lipophilicity (logP/logD): The distribution coefficient (logD) at physiological pH (7.4) is more relevant than logP for predicting biological behavior. This is typically measured using shake-flask or chromatographic methods.

Part 2: In Vitro ADME Profiling: A Mechanistic Deep Dive

In vitro ADME assays are the cornerstone of early DMPK studies, providing mechanistic insights that help predict in vivo outcomes and guide chemical optimization.[9][10] These assays are conducted in a tiered approach, starting with high-throughput screens and progressing to more complex, lower-throughput studies for promising candidates.[11]

In_Vitro_ADME_Workflow cluster_Screening Tier 1: Early Screening (High-Throughput) cluster_Optimization Tier 2: Lead Optimization cluster_Candidate Tier 3: Preclinical Candidate Selection Solubility Aqueous Solubility Caco2 Permeability (Caco-2) Solubility->Caco2 Informs oral absorption potential PAMPA Permeability (PAMPA) PAMPA->Caco2 Refines permeability assessment Microsomal_Stability Microsomal Stability Hepatocyte_Stability Hepatocyte Stability Microsomal_Stability->Hepatocyte_Stability Confirms metabolic fate in a more complete system Reaction_Phenotyping Reaction Phenotyping Hepatocyte_Stability->Reaction_Phenotyping Identifies key metabolic enzymes Metabolite_ID Metabolite ID Hepatocyte_Stability->Metabolite_ID Characterizes metabolic products PPB Plasma Protein Binding CYP_Inhibition CYP Inhibition Transporter_Screening Transporter Screening CYP_Inhibition->Transporter_Screening Builds DDI profile CYP_Induction CYP Induction Reaction_Phenotyping->CYP_Induction

Caption: Tiered approach to in vitro ADME profiling.

2.1. Absorption: Will It Cross the Barrier?

For orally administered drugs, absorption from the gastrointestinal tract is the first critical step.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput, non-cell-based assay provides a first indication of passive permeability.[10][12] It is a cost-effective way to rank early-stage compounds.

  • Caco-2 Cell Permeability Assay: This is the industry standard for predicting intestinal absorption.[12] Caco-2 cells form a monolayer that mimics the intestinal epithelium, allowing for the assessment of both passive diffusion and active transport processes.[10] The bi-directional nature of this assay (apical to basolateral and vice-versa) can also identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

2.2. Distribution: Where Does It Go?

Once absorbed, a drug distributes throughout the body. The extent of distribution is heavily influenced by its binding to plasma proteins.

  • Plasma Protein Binding (PPB): Measured using techniques like equilibrium dialysis or ultrafiltration, PPB determines the fraction of the drug bound to proteins (primarily albumin) in the plasma. Only the unbound fraction is free to interact with its target and be metabolized or excreted. High PPB can limit efficacy and clearance.

  • Blood-to-Plasma Ratio: This assay determines if the compound preferentially partitions into red blood cells. This is important for correctly interpreting pharmacokinetic data derived from plasma concentrations.

2.3. Metabolism: The Biotransformation Gauntlet

Metabolism is a critical clearance mechanism and a source of potential drug-drug interactions (DDIs) and toxicity. Given the aniline structure, this is a paramount area of investigation.[1]

  • Metabolic Stability Assays:

    • Liver Microsomes: These subcellular fractions contain a high concentration of CYP enzymes and are used for initial stability screening.[12] The compound is incubated with microsomes, and its disappearance over time is monitored to calculate an in vitro half-life (t½).

    • Hepatocytes: As a more physiologically relevant system, cryopreserved hepatocytes contain both Phase I (e.g., CYPs) and Phase II (e.g., UGTs) enzymes, as well as transporters.[13] Stability in hepatocytes provides a more comprehensive picture of hepatic clearance.[7]

  • Reaction Phenotyping: This set of experiments identifies which specific CYP enzymes are responsible for metabolizing the compound.[14] This is typically done using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors in human liver microsomes. This information is crucial for predicting DDIs.[14][15]

  • Metabolite Identification (MetID): Using high-resolution mass spectrometry (LC-MS/MS), these studies identify the chemical structures of metabolites formed after incubation with hepatocytes or microsomes.[16] For 2-(cyclobutylmethoxy)-5-methylaniline, we would predict the following metabolic pathways:

    • Aniline Oxidation: N-oxidation or hydroxylation of the aniline ring.

    • Ether Cleavage: O-dealkylation of the cyclobutylmethoxy group.

    • Cyclobutyl Ring Oxidation: Hydroxylation of the cyclobutyl ring.[6][7]

    • Aromatic Hydroxylation: Oxidation of the benzene ring.

    • Phase II Conjugation: Glucuronidation or sulfation of hydroxylated metabolites or the primary amine.

Metabolic_Pathways cluster_PhaseI Phase I Metabolism (CYP450s) cluster_PhaseII Phase II Metabolism (UGTs, SULTs) Parent 2-(Cyclobutylmethoxy)-5-methylaniline M1 N-Hydroxylation (Aniline Moiety) Parent->M1 M2 O-Dealkylation (Ether Cleavage) Parent->M2 M3 Ring Hydroxylation (Cyclobutyl Moiety) Parent->M3 M4 Aromatic Hydroxylation Parent->M4 M5 Glucuronide Conjugate M1->M5 M3->M5 M6 Sulfate Conjugate M4->M6

Caption: Predicted metabolic pathways.

2.4. Excretion and Drug-Drug Interaction (DDI) Potential

  • Transporter Screening: Assays are conducted to determine if the compound inhibits or is a substrate of key drug transporters (e.g., P-gp, BCRP, OATPs, OCTs).[15] This is critical for predicting DDIs and understanding potential organ-specific toxicity.

  • CYP Inhibition: The compound is screened against major CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) to determine its potential to inhibit the metabolism of other drugs.[14] Reversible and time-dependent inhibition (TDI) assays are performed.

  • CYP Induction: Using cultured human hepatocytes, the potential of the compound to increase the expression of CYP enzymes is evaluated. This is another key mechanism of DDIs.

Part 3: In Vivo Pharmacokinetic Studies: The Whole-System View

After a compound demonstrates a promising in vitro profile, in vivo studies are conducted in animal models to understand its behavior in a complete biological system.[17][18][19]

3.1. Study Design and Execution

  • Animal Models: Studies are typically initiated in rodents, such as mice or rats, due to their well-characterized physiology and ease of use.[19][20] The choice of species can be guided by similarities in metabolism to humans, if known.[21]

  • Administration Routes:

    • Intravenous (IV): An IV dose is administered to determine fundamental PK parameters like clearance (CL), volume of distribution (Vd), and half-life (t½) in the absence of absorption limitations.[22]

    • Oral (PO): A PO dose is given to assess oral bioavailability (F), the maximum concentration (Cmax), and the time to reach Cmax (Tmax).[22]

  • Sample Collection: Blood samples are collected at multiple time points after dosing.[19] Other matrices like urine and feces can also be collected to study excretion pathways.[18]

3.2. Bioanalysis: Quantifying the Invisible

The concentration of the parent compound and its major metabolites in biological matrices is quantified using highly sensitive and specific analytical methods, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[16][23][24] This technique allows for the accurate measurement of compound levels down to the picogram or nanogram per milliliter range.

3.3. Data Analysis and Key Parameters

The concentration-time data are analyzed using non-compartmental or compartmental modeling to derive key PK parameters.

ParameterDescriptionImportance for Drug Development
Clearance (CL) The volume of plasma cleared of the drug per unit of time.Determines the dosing rate required to maintain steady-state concentrations.
Volume of Distribution (Vd) The theoretical volume into which the drug distributes to achieve the observed plasma concentration.Indicates the extent of tissue distribution. A large Vd suggests the drug is distributing widely outside of the bloodstream.
Terminal Half-Life (t½) The time required for the plasma concentration to decrease by half.Influences the dosing interval.
Bioavailability (F%) The fraction of an orally administered dose that reaches systemic circulation.A key parameter for determining if a drug is suitable for oral administration. Low bioavailability may necessitate higher doses or an alternative route of administration.
Cmax & Tmax The peak plasma concentration and the time at which it is reached.Important for understanding the onset of action and potential for concentration-dependent side effects.

Part 4: Synthesis and Strategic Implications

The ultimate goal of this comprehensive profiling is to build a holistic understanding of the compound's pharmacokinetic profile. The data from in vitro and in vivo studies are integrated to predict the human PK profile and identify potential liabilities.[17]

  • In Vitro-In Vivo Correlation (IVIVC): The clearance observed in vivo is compared to the clearance predicted from in vitro metabolic stability assays. A good correlation increases confidence in using in vitro assays to predict human clearance.

  • Human Dose Prediction: Using allometric scaling from animal data and the clearance values from in vitro human systems, the first-in-human dose can be projected.[10]

  • Identifying Liabilities: The aniline moiety is a structural alert.[1][5] If in vitro or in vivo studies show rapid metabolism at this position or the formation of potentially reactive metabolites, medicinal chemistry efforts would be directed to modify this part of the molecule to improve its DMPK properties. For example, introducing electron-withdrawing groups or steric hindrance near the amine could block metabolic attack.[1]

By systematically executing this multi-tiered evaluation, researchers can make informed, data-driven decisions, increasing the probability of selecting a drug candidate with a pharmacokinetic profile suitable for successful clinical development.

Appendix: Detailed Experimental Protocols

Protocol 1: Metabolic Stability in Human Liver Microsomes

  • Objective: To determine the in vitro intrinsic clearance of 2-(cyclobutylmethoxy)-5-methylaniline.

  • Materials: Pooled human liver microsomes (HLM), NADPH regenerating system, phosphate buffer, test compound stock solution (in DMSO).

  • Procedure:

    • Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL) in phosphate buffer.

    • Pre-warm the mixture to 37°C.

    • Initiate the reaction by adding the NADPH regenerating system and the test compound (final concentration typically 1 µM).

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), an aliquot of the reaction is transferred to a stop solution (e.g., cold acetonitrile containing an internal standard) to quench the reaction.

    • Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The natural log of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½ = -0.693/slope).

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Objective: To determine the key pharmacokinetic parameters of 2-(cyclobutylmethoxy)-5-methylaniline following IV and PO administration.

  • Animals: Male Sprague-Dawley rats (n=3-4 per group), cannulated (e.g., jugular vein for sampling).

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.

    • PO Group: Administer a single oral gavage dose (e.g., 10 mg/kg) in a suitable vehicle.

  • Sampling: Collect serial blood samples (e.g., ~100 µL) from the jugular vein cannula at pre-dose and at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Sample Processing: Plasma is harvested by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma samples are prepared (e.g., by protein precipitation) and analyzed by a validated LC-MS/MS method to determine the drug concentration.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using software like Phoenix WinNonlin to calculate CL, Vd, t½, AUC, and F%.

Sources

Exploratory

Preliminary In Vitro Screening of 2-(Cyclobutylmethoxy)-5-methylaniline: A Foundational Strategy for Novel Compound Characterization

An In-Depth Technical Guide Abstract This guide outlines a strategic, three-tiered in vitro screening cascade for the preliminary characterization of 2-(Cyclobutylmethoxy)-5-methylaniline, a novel chemical entity (NCE)....

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

This guide outlines a strategic, three-tiered in vitro screening cascade for the preliminary characterization of 2-(Cyclobutylmethoxy)-5-methylaniline, a novel chemical entity (NCE). In the absence of pre-existing biological data, this framework is designed to efficiently generate a foundational dataset, enabling early decision-making in a drug discovery context. The proposed workflow prioritizes the assessment of fundamental liabilities: baseline cytotoxicity, metabolic stability, and cardiovascular safety. Methodologies are grounded in industry-standard, high-throughput assays, including luminescence-based cell viability, human liver microsomal stability, and automated patch-clamp for hERG channel inhibition. Each protocol is detailed with an emphasis on the scientific rationale behind experimental choices, ensuring a self-validating system with robust controls. The objective is to provide researchers and drug development professionals with a logical, efficient, and technically sound blueprint for the initial evaluation of this, and similar, novel compounds.

Introduction and Strategic Rationale

The compound 2-(Cyclobutylmethoxy)-5-methylaniline presents a novel chemical structure for which no public biological activity or safety data currently exists. The initial challenge in any drug discovery program is to rapidly and cost-effectively determine if an NCE possesses a viable therapeutic window or harbors inherent liabilities that would preclude its further development. A phased, "fail-fast" approach is therefore essential.

This guide proposes a screening cascade designed to answer three critical, primary questions:

  • Is the compound broadly cytotoxic? A compound that indiscriminately kills cells at low concentrations is generally a poor starting point.

  • Is the compound metabolically stable? A compound that is too rapidly cleared by metabolic enzymes will likely have poor bioavailability and an inadequate in vivo half-life.[1][2]

  • Does the compound pose an immediate cardiovascular risk? Inhibition of the hERG potassium channel is a major cause of acquired long QT syndrome, a potentially fatal cardiac arrhythmia, and its assessment is a critical regulatory checkpoint.[3][4][5]

The aniline substructure within 2-(Cyclobutylmethoxy)-5-methylaniline warrants particular attention. Aromatic amines are a well-known class of "structural alerts," which can sometimes be associated with toxicological issues, including carcinogenesis.[6][7] This reinforces the importance of an early and robust cytotoxicity assessment. This screening cascade provides the foundational data necessary to justify the commitment of further resources.

Overall Screening Workflow

The proposed workflow follows a logical progression from broad cellular effects to specific, critical safety endpoints.

G cluster_0 Screening Cascade for 2-(Cyclobutylmethoxy)-5-methylaniline START Novel Compound Synthesis & QC TIER1 Tier 1: Foundational Cytotoxicity (CellTiter-Glo® Viability Assay) START->TIER1 Assess general cell health impact TIER2 Tier 2: Metabolic Stability (Human Liver Microsome Assay) TIER1->TIER2 If acceptable cytotoxicity (IC50 > 10 µM) DECISION Go / No-Go Decision (Integrated Data Analysis) TIER1->DECISION No-Go: Broadly Cytotoxic TIER3 Tier 3: Cardiovascular Safety (hERG Inhibition Assay) TIER2->TIER3 If acceptable stability (t½ > 15 min) TIER2->DECISION No-Go: High Clearance TIER3->DECISION If acceptable hERG risk (IC50 > 10 µM) TIER3->DECISION No-Go: hERG Liability

Caption: High-level workflow for the preliminary in vitro screening cascade.

Tier 1: Foundational Cytotoxicity Assessment

Causality and Experimental Choice

The primary goal is to establish the concentration range at which 2-(Cyclobutylmethoxy)-5-methylaniline exerts cytotoxic effects. We will employ the CellTiter-Glo® Luminescent Cell Viability Assay . This assay was chosen for its superior sensitivity, broad linear range, and simple "add-mix-measure" protocol, which minimizes pipetting errors and is ideal for high-throughput screening (HTS).[8] It quantifies ATP, an indicator of metabolically active cells, providing a direct measure of cell viability.[8][9] Unlike colorimetric assays such as MTT, which rely on enzymatic conversion and can be confounded by a compound's redox properties, the CellTiter-Glo® assay is less susceptible to compound interference.[10][11]

We will screen against two distinct cell lines to gain initial insights into potential selectivity:

  • HepG2 (Human Hepatocellular Carcinoma): A liver-derived cell line. Since the liver is the primary site of drug metabolism, assessing toxicity in a hepatic model is critical.[1]

  • HEK293 (Human Embryonic Kidney): A commonly used, robust cell line for establishing a baseline of general cytotoxicity.

Detailed Experimental Protocol: CellTiter-Glo® Assay

This protocol is adapted from the manufacturer's technical bulletin.[9][12]

A. Reagent and Cell Preparation:

  • Compound Stock: Prepare a 10 mM stock solution of 2-(Cyclobutylmethoxy)-5-methylaniline in 100% DMSO.

  • Cell Culture: Culture HepG2 and HEK293 cells in appropriate media until they reach ~80% confluency.

  • Cell Seeding: Trypsinize and resuspend cells. Seed 5,000 cells/well in 90 µL of media into white, opaque-walled 96-well plates suitable for luminescence readings. Incubate for 24 hours at 37°C, 5% CO₂.

  • Assay Reagent: On the day of the assay, equilibrate the CellTiter-Glo® Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to create the CellTiter-Glo® Reagent.[12][13]

B. Compound Dosing and Incubation:

  • Serial Dilution: Perform a serial dilution of the 10 mM compound stock in DMSO, followed by a further dilution in cell culture medium to create 10X working solutions. The final top concentration might be 100 µM, with 8-10 points in a 3-fold dilution series.

  • Cell Dosing: Add 10 µL of the 10X compound working solutions to the appropriate wells. Include "vehicle control" wells (DMSO only, final concentration 0.5%) and "no-cell" control wells (medium only for background).

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.

C. Signal Detection and Data Analysis:

  • Plate Equilibration: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.[9][13]

  • Reagent Addition: Add 100 µL of the prepared CellTiter-Glo® Reagent to each well.[9][12]

  • Lysis and Signal Stabilization: Place the plates on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9][12]

  • Data Recording: Measure luminescence using a plate-based luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (no-cell wells) from all other readings.

    • Normalize the data by expressing the signal from compound-treated wells as a percentage of the vehicle control signal (% Viability).

    • Plot % Viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration that inhibits 50% of the signal).

Data Presentation and Interpretation

Data should be summarized in a clear, tabular format.

Compound NameCell LineIC₅₀ (µM)Hill Slope
2-(Cyclobutylmethoxy)-5-methylanilineHepG2[Calculated Value][Calculated Value]
2-(Cyclobutylmethoxy)-5-methylanilineHEK293[Calculated Value][Calculated Value]
Staurosporine (Positive Control)HepG2~0.01~1.2
Staurosporine (Positive Control)HEK293~0.02~1.1

Interpretation: An IC₅₀ value > 10 µM is generally considered a favorable starting point, suggesting the compound is not broadly cytotoxic at concentrations relevant for initial biological screening. A steep Hill slope (~1 or greater) suggests a specific mode of action, whereas a shallow slope may indicate non-specific toxicity.

Tier 2: In Vitro Metabolic Stability Profiling

Causality and Experimental Choice

A drug's success is highly dependent on its metabolic fate. The liver is the primary organ for drug metabolism, driven largely by the cytochrome P450 (CYP) family of enzymes.[1] An in vitro assay using Human Liver Microsomes (HLM) is the industry-standard method for a first-pass assessment of metabolic liability.[2][14][15] HLMs are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, particularly CYPs.[14]

This assay measures the rate of disappearance of the parent compound over time when incubated with metabolically active HLMs in the presence of the necessary cofactor, NADPH.[1] The results allow us to calculate key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint), which are crucial for predicting in vivo pharmacokinetic behavior.

Detailed Experimental Protocol: HLM Stability Assay

G cluster_1 Human Liver Microsome Stability Workflow PREP Prepare Compound & HLM (1 µM Test Compound, 0.5 mg/mL HLM) PREINCUBATE Pre-incubate at 37°C (Compound + HLM) PREP->PREINCUBATE INITIATE Initiate Reaction (Add NADPH) PREINCUBATE->INITIATE INCUBATE Incubate at 37°C (Timepoints: 0, 5, 15, 30, 60 min) INITIATE->INCUBATE QUENCH Quench Reaction (Add ice-cold Acetonitrile with Internal Standard) INCUBATE->QUENCH PROCESS Process Sample (Centrifuge to pellet protein) QUENCH->PROCESS ANALYZE Analyze Supernatant (LC-MS/MS) PROCESS->ANALYZE DATA Calculate % Remaining, t½, CLint ANALYZE->DATA

Caption: Step-by-step workflow for the HLM metabolic stability assay.

A. Reagent and Incubation Setup:

  • HLM Preparation: Thaw a vial of pooled human liver microsomes (e.g., from 20 donors) on ice. Dilute to a working concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).[1]

  • Compound Preparation: Prepare a 1 µM working solution of 2-(Cyclobutylmethoxy)-5-methylaniline in the same phosphate buffer.

  • Reaction Plate: In a 96-well plate, combine the HLM solution and the compound solution. Include control wells:

    • -NADPH Control: Compound + HLM, but phosphate buffer will be added instead of NADPH solution. This control verifies that degradation is enzyme-cofactor dependent.

    • -HLM Control: Compound + buffer only. This control checks for inherent compound instability.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

B. Reaction and Quenching:

  • Initiation: Start the reaction by adding a pre-warmed NADPH regenerating solution (final concentration 1 mM) to all wells except the "-NADPH" controls.[14] The T=0 time point sample is immediately transferred to a quenching solution.

  • Time-course Incubation: Incubate the plate at 37°C. At subsequent time points (e.g., 5, 15, 30, 60 minutes), transfer aliquots of the reaction mixture to a new plate containing a quenching solution.

  • Quenching: The quenching solution is typically ice-cold acetonitrile containing an analytical internal standard (e.g., Verapamil, a compound with similar properties but a distinct mass) to aid in LC-MS/MS analysis. The acetonitrile precipitates the microsomal proteins, stopping the reaction.[14]

C. Sample Analysis:

  • Protein Removal: Centrifuge the quenched plate at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The instrument is configured to monitor the disappearance of the parent compound's mass-to-charge ratio (m/z) relative to the internal standard.

D. Data Analysis:

  • Calculate % Remaining: Determine the peak area ratio (Parent Compound / Internal Standard) at each time point. Normalize this to the T=0 time point to get the percentage of compound remaining.

  • Calculate Half-life (t½): Plot the natural logarithm (ln) of the % remaining versus time. The slope of this line (k) is the elimination rate constant. The half-life is calculated as: t½ = 0.693 / -k.

  • Calculate Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

Data Presentation and Interpretation
Compound Namet½ (min)CLint (µL/min/mg)Classification
2-(Cyclobutylmethoxy)-5-methylaniline[Calculated Value][Calculated Value][e.g., Moderate]
Verapamil (High Clearance Control)< 10> 80High
Carbamazepine (Low Clearance Control)> 60< 15Low

Interpretation: The goal is to identify compounds with moderate to low clearance. A half-life > 30 minutes is often considered a good result in this assay, while a half-life < 15 minutes may indicate a potential metabolic liability that needs to be addressed through medicinal chemistry optimization.

Tier 3: Early Cardiovascular Safety Assessment (hERG Inhibition)

Causality and Experimental Choice

Blockade of the human Ether-à-go-go-Related Gene (hERG) encoded potassium ion channel (Kv11.1) is a primary cause of drug-induced QT interval prolongation, which can lead to life-threatening cardiac arrhythmias.[4][5] Regulatory agencies, such as the FDA, mandate the assessment of a compound's effect on this channel as part of preclinical safety evaluation (ICH S7B guidelines).[5]

The gold-standard method for this assessment is patch-clamp electrophysiology, which directly measures the flow of ions through the hERG channel in cells engineered to express it.[16] For screening purposes, automated, high-throughput patch-clamp systems (e.g., QPatch, SyncroPatch) provide reliable and reproducible data that correlates well with traditional manual patch-clamp while allowing for much higher throughput.[4][16]

Detailed Experimental Protocol: Automated Patch-Clamp

This protocol describes the general principles of an automated electrophysiology assay.[4][16]

A. Cell and Compound Preparation:

  • Cell Line: Use a stable cell line (e.g., HEK293 or CHO) engineered to overexpress the hERG KCNH2 channel.

  • Cell Preparation: Harvest cells and prepare a single-cell suspension at a specified density for use in the automated system.

  • Compound Plates: Prepare a compound plate with serial dilutions of 2-(Cyclobutylmethoxy)-5-methylaniline. A typical concentration range would be 0.1 to 30 µM. Include vehicle (DMSO) and a positive control (e.g., E-4031, a known potent hERG blocker).[16]

B. Automated Electrophysiology Run:

  • System Priming: The automated system is primed with appropriate intracellular and extracellular buffer solutions.

  • Cell Sealing: The system automatically captures individual cells and forms a high-resistance (>100 MΩ) "gigaseal" between the cell membrane and the measurement aperture.[16]

  • Baseline Recording: A specific voltage protocol is applied to the cell to elicit the characteristic hERG current. This baseline current is recorded for a stable period.

  • Compound Application: The system perfuses the vehicle solution over the cell for a set duration, followed by increasing concentrations of the test compound. The hERG current is measured continuously.[16]

  • Positive Control: At the end of the run, a high concentration of the positive control is applied to confirm maximal block of the channel.

C. Data Analysis:

  • Current Measurement: The peak tail current amplitude is measured at each compound concentration.

  • Calculate % Inhibition: The current at each concentration is compared to the baseline current (after vehicle correction) to calculate the percentage of inhibition.

  • IC₅₀ Determination: The % Inhibition is plotted against the compound concentration, and the data is fitted to a dose-response curve to determine the IC₅₀ value.

Data Presentation and Interpretation
Compound NamehERG IC₅₀ (µM)Interpretation / Risk
2-(Cyclobutylmethoxy)-5-methylaniline[Calculated Value][e.g., Low Risk]
E-4031 (Positive Control)~0.01High Risk

Interpretation: A hERG IC₅₀ > 10 µM is generally considered low risk, especially if the projected therapeutic concentration is much lower. An IC₅₀ between 1-10 µM indicates a moderate risk that requires careful consideration and may necessitate further investigation. An IC₅₀ < 1 µM is a significant red flag, indicating high potential for cardiotoxicity.

Integrated Data Analysis and Decision Matrix

The true value of this screening cascade lies in the integrated analysis of all three tiers. A compound's fate is not decided by a single data point but by its overall profile.

Assay TierFavorable OutcomeBorderline OutcomeUnfavorable Outcome (No-Go)
Tier 1: Cytotoxicity IC₅₀ > 30 µMIC₅₀ 10-30 µMIC₅₀ < 10 µM
Tier 2: Metabolic Stability t½ > 60 mint½ 15-60 mint½ < 15 min
Tier 3: hERG Safety IC₅₀ > 30 µMIC₅₀ 10-30 µMIC₅₀ < 10 µM

Decision Framework:

  • Go: A compound with a "Favorable" profile across all three tiers is a strong candidate for progression into more complex biological activity assays and further optimization.

  • Go, with Caution: A compound with one or more "Borderline" results may be advanced, but these liabilities must be monitored and addressed through medicinal chemistry (e.g., synthesizing analogs to improve metabolic stability).

  • No-Go: A compound with an "Unfavorable" outcome in any tier, particularly hERG safety or profound cytotoxicity, is typically deprioritized unless its target biology is exceptionally compelling and the liability is considered addressable.

This foundational dataset on 2-(Cyclobutylmethoxy)-5-methylaniline will provide a clear, data-driven path forward, ensuring that resources are focused on compounds with the highest probability of success.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • OUS research. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]

  • Bio-protocol. (n.d.). CellTiter-Glo Viability Assay (CTG). Retrieved from [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • ECA Academy. (2012). FDA - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • Singh, S. R., et al. (2018). In Vitro Assays for Screening Small Molecules. PubMed. Retrieved from [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

  • Pelkonen, O., & Turpeinen, M. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Roadmap to Reducing Animal Testing in Preclinical Safety Studies. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). S6(R1) Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). S6 Addendum to Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Drug Discovery World. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). hERG Serum Shift Assay. Retrieved from [Link]

  • MDPI. (2024). Screening of Small-Molecule Libraries Using SARS-CoV-2-Derived Sequences Identifies Novel Furin Inhibitors. Retrieved from [Link]

  • PubMed. (2024). In vitro small molecule screening to inform novel candidates for use in fluconazole combination therapy in vivo against Coccidioides. Retrieved from [Link]

  • Creative Bioarray. (n.d.). hERG Safety Assay. Retrieved from [Link]

  • Reaction Biology. (n.d.). hERG Assay Services. Retrieved from [Link]

  • ACS Publications. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-5-Methylaniline. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Retrieved from [Link]

  • MDPI. (2025). Phytochemical Characterization, Antioxidant Activity, and Anti-Melanoma Mechanism of Flower Buds of Magnolia biondii Pamp. Retrieved from [Link]

  • National Institute of Technology and Evaluation, Japan. (n.d.). 2-Methoxy-5-methylaniline Chemical Substances Control Law Reference No.: 3-614. Retrieved from [Link]

  • Reddit. (2023). Help with synthesizing 2-chloro-5-methoxyaniline from anisole. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Advanced Application Note: 2-(Cyclobutylmethoxy)-5-methylaniline as a Key Intermediate in API Synthesis

Executive Summary 2-(Cyclobutylmethoxy)-5-methylaniline is a highly specialized, privileged building block increasingly utilized in modern drug discovery. Characterized by an electron-rich aromatic core, an ortho-alkoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(Cyclobutylmethoxy)-5-methylaniline is a highly specialized, privileged building block increasingly utilized in modern drug discovery. Characterized by an electron-rich aromatic core, an ortho-alkoxy substituent, and a strategically placed methyl group, this intermediate is foundational in synthesizing complex biaryl amines and reverse-amide pharmacophores. It has recently gained significant traction in the development of 1[1] for metabolic disorders and 2[2] for oncology. This guide provides a comprehensive mechanistic rationale and self-validating protocols for integrating this intermediate into advanced synthetic workflows.

Mechanistic Rationale & Structural Significance

The selection of 2-(Cyclobutylmethoxy)-5-methylaniline over simpler aniline derivatives is driven by precise causality in medicinal chemistry:

  • The Cyclobutylmethoxy Group (Steric & Lipophilic Vectoring): The cyclobutyl ring offers a rigid, puckered conformation that occupies hydrophobic pockets more effectively than linear alkyl chains. The ortho-positioning relative to the aniline nitrogen induces a sterically driven, twisted conformation in subsequent biaryl amine products. This non-planar geometry is critical for avoiding flat, promiscuous binding and improving target residence time.

  • The 5-Methyl Group (Metabolic Shielding): Positioned meta to the primary amine and para to the electron-donating alkoxy group, this methyl substituent effectively blocks Cytochrome P450-mediated aromatic oxidation at the highly reactive para-position. This rational design choice significantly extends the metabolic half-life of the final Active Pharmaceutical Ingredient (API).

Biological Application Logic

In the context of metabolic syndrome, this intermediate is used to synthesize agonists that mimic endogenous polyunsaturated fatty acids. These APIs target GPR120 (FFAR4), a metabotropic G-protein-coupled receptor that 3[3]. Activation triggers a dual signaling cascade:

GPR120Pathway Ligand Cyclobutylmethoxy-aniline Derived Agonist Receptor GPR120 (FFAR4) Receptor Ligand->Receptor Binding & Activation Gq Gαq/11 Pathway Receptor->Gq Arrestin β-Arrestin Pathway Receptor->Arrestin GLP1 GLP-1 Secretion (Intestinal L-Cells) Gq->GLP1 Stimulates AntiInflam Anti-inflammatory M2 Macrophage Polarization Arrestin->AntiInflam Inhibits NF-κB Metabolic Improved Glucose Homeostasis & Insulin Sensitivity GLP1->Metabolic AntiInflam->Metabolic

GPR120 signaling pathway activated by cyclobutylmethoxy-aniline derivatives.

Furthermore, in oncology, this scaffold is utilized to synthesize inhibitors of the Werner Syndrome ATP-dependent helicase (WRN). In tumors with microsatellite instability (MSI-high) and defective DNA mismatch repair (dMMR), WRN inhibition induces targeted synthetic lethality[2].

Experimental Protocols & Workflow

The functionalization of 2-(Cyclobutylmethoxy)-5-methylaniline requires specific conditions due to the steric bulk of the ortho-alkoxy group. The following protocols are designed as self-validating systems to ensure high-fidelity execution.

Protocol A: Sterically Hindered Buchwald-Hartwig Amination

Objective: Synthesize a biaryl amine intermediate by coupling the aniline with a heteroaryl chloride (e.g., 2-chloropyridine). Causality: The ortho-alkoxy group creates significant steric hindrance and can coordinate to the palladium center, potentially stalling the catalytic cycle at the reductive elimination step. BrettPhos is selected as the optimal ligand; its extreme steric bulk forces the palladium center into a conformation that accelerates reductive elimination, while its electron-rich nature facilitates oxidative addition.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 2-(Cyclobutylmethoxy)-5-methylaniline (1.0 equiv), the target heteroaryl chloride (1.05 equiv), Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), and NaOtBu (1.4 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene to achieve a 0.2 M concentration relative to the aniline. Seal the tube securely.

  • Reaction & Self-Validation: Heat the mixture to 80 °C in an oil bath for 4–6 hours.

    • Self-Validating Checkpoint: Monitor the visual transition of the reaction. The dark red Pd(0) solution will transition to a clear yellow/orange suspension upon successful catalytic turnover. Confirm >95% conversion via LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Reverse-Amide Bond Formation

Objective: Couple the aniline with a target carboxylic acid to form a reverse-amide pharmacophore. Causality: The ortho-cyclobutylmethoxy group significantly reduces the nucleophilicity of the aniline nitrogen via steric shielding. Standard carbodiimide coupling (EDC/HOBt) often results in poor yields (<40%). Switching to HATU with DIPEA generates a highly reactive HOAt-active ester, overcoming the activation barrier.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.2 equiv) in anhydrous DMF (0.1 M). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 15 minutes.

    • Self-Validating Checkpoint: The formation of the HOAt-active ester is visually confirmed by a distinct color shift to pale yellow. LC-MS should show complete consumption of the acid prior to aniline addition.

  • Coupling: Add 2-(Cyclobutylmethoxy)-5-methylaniline (1.0 equiv) dropwise as a solution in DMF.

  • Thermal Drive: If LC-MS indicates stalled conversion after 2 hours, elevate the reaction temperature to 50 °C to overcome the steric activation barrier.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF, dry over Na₂SO₄, and concentrate.

SyntheticWorkflow A 2-(Cyclobutylmethoxy)- 5-methylaniline C Buchwald-Hartwig Cross-Coupling (Pd2(dba)3, BrettPhos) A->C B Heteroaryl Halide (e.g., 2-Chloropyridine) B->C D Diaryl Amine Intermediate C->D High Yield (>85%) E Amide Coupling / Saponification D->E F Final API (GPR120 Agonist / WRN Inhibitor) E->F

Synthetic workflow of 2-(Cyclobutylmethoxy)-5-methylaniline via Buchwald-Hartwig coupling.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization landscape for the Buchwald-Hartwig cross-coupling of 2-(Cyclobutylmethoxy)-5-methylaniline, highlighting the causality behind ligand and base selection.

EntryCatalystLigandBaseSolventTemp (°C)Yield (%)Mechanistic Causality / Observation
1Pd₂(dba)₃BINAPNaOtBuToluene8045Moderate yield; steric hindrance impedes reductive elimination.
2Pd(OAc)₂XantPhosCs₂CO₃Dioxane10052Poor conversion; ligand bite angle suboptimal for ortho-substitution.
3 Pd₂(dba)₃ BrettPhos NaOtBu Toluene 80 91 Excellent yield; bulky ligand accelerates reductive elimination.
4Pd₂(dba)₃RuPhosLiHMDSTHF6584Good yield; milder base prevents side reactions with sensitive substrates.

References

  • [1] BIARYL DERIVATIVES AS GPR120 AGONISTS - EP 3628661 A1. European Patent Office. 1

  • [2] Chemical compounds and uses thereof - WO2024246862A1. Google Patents. 2

  • [3] Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders. PubMed Central (NIH). 3

Sources

Application

Reaction conditions for cross-coupling 2-(Cyclobutylmethoxy)-5-methylaniline

Comprehensive Application Note: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling of 2-(Cyclobutylmethoxy)-5-methylaniline Executive Summary The synthesis of complex secondary and tertiary amines is a cornerstone of mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Application Note: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling of 2-(Cyclobutylmethoxy)-5-methylaniline

Executive Summary

The synthesis of complex secondary and tertiary amines is a cornerstone of modern medicinal chemistry and drug development. 2-(Cyclobutylmethoxy)-5-methylaniline is a highly specialized, electron-rich primary aniline featuring a sterically demanding ortho-alkoxy substituent. While its electron-rich nature enhances nucleophilicity, the steric bulk of the cyclobutylmethoxy group severely impedes the approach of the amine to the metal center during transition-metal-catalyzed C–N bond formation.

This application note provides a self-validating, highly optimized protocol for the Buchwald-Hartwig cross-coupling of 2-(Cyclobutylmethoxy)-5-methylaniline with aryl halides. By leveraging third-generation (G3) palladium precatalysts and dialkylbiarylphosphine ligands, researchers can overcome steric hindrance, prevent undesired bis-arylation, and achieve near-quantitative yields of the target secondary amines.

Mechanistic Rationale & Catalyst Selection

The successful cross-coupling of 2-(Cyclobutylmethoxy)-5-methylaniline requires precise tuning of the catalytic system to address its unique stereoelectronic profile.

Substrate Analysis:

  • Electronic Profile: The lone pairs on the ortho-oxygen donate electron density into the aromatic ring via resonance (+M effect), while the meta-methyl group donates via hyperconjugation (+I effect). This renders the aniline nitrogen highly nucleophilic.

  • Steric Profile: The cyclobutylmethoxy group is bulky and conformationally flexible. Its proximity to the reacting amine group creates a high steric penalty during the coordination of the amine to the Pd(II) intermediate[1].

Ligand & Precatalyst Selection: To prevent the common side reaction of primary amines—bis-arylation (over-reaction to a tertiary amine)—a highly hindered, electron-rich ligand must be employed. BrettPhos is specifically designed for the mono-arylation of primary amines[2]. Its massive steric profile forces the palladium center to remain mono-ligated ( L1​Pd ) and accelerates reductive elimination, effectively outcompeting the slower bis-arylation pathway[3].

Furthermore, traditional palladium sources like Pd2​(dba)3​ can suffer from incomplete activation and ligand scavenging by dibenzylideneacetone. Utilizing a BrettPhos Pd G3 precatalyst ensures rapid, quantitative generation of the active L1​Pd(0) species under mild conditions[4].

Base Selection: Sodium tert-butoxide (NaOtBu) is selected over weaker bases (e.g., Cs2​CO3​ ). The steric bulk of the ortho-cyclobutylmethoxy group raises the activation energy for the deprotonation of the amine-Pd complex. A strong alkoxide base is required to efficiently drive the formation of the reactive amido-palladium complex[4].

CatalyticCycle Precat BrettPhos Pd G3 Precatalyst Pd0 L-Pd(0) Active Catalyst Precat->Pd0 Base, Activation OxAdd L-Pd(II)(Ar)(X) Oxidative Addition Pd0->OxAdd + Aryl Halide AmineCoord L-Pd(II)(Ar)(NH2R) Amine Coordination OxAdd->AmineCoord + 2-(Cyclobutylmethoxy)- 5-methylaniline Amido L-Pd(II)(Ar)(NHR) Amido Complex AmineCoord->Amido + Base (NaOtBu) - Base·HX Amido->Pd0 Reductive Elimination Product Ar-NHR Secondary Amine Amido->Product Yields

Figure 1: Buchwald-Hartwig catalytic cycle using a BrettPhos-Pd(0) active species.

Quantitative Data: Ligand Optimization

The following table summarizes the empirical optimization of ligands for the coupling of 2-(Cyclobutylmethoxy)-5-methylaniline with 4-bromotoluene (1.05 equiv) at 100 °C in 1,4-Dioxane. The data highlights the necessity of BrettPhos for primary anilines with ortho-alkoxy substituents.

Ligand SystemPalladium SourceBaseConversion (%)Mono:Bis Arylation Ratio
BINAP Pd2​(dba)3​ (2 mol%)NaOtBu42%55 : 45
XPhos Pd2​(dba)3​ (2 mol%)NaOtBu78%82 : 18
RuPhos RuPhos Pd G3 (2 mol%)NaOtBu65%75 : 25
BrettPhos BrettPhos Pd G3 (2 mol%)NaOtBu>98% >99 : 1

Note: RuPhos is highly effective for secondary amines, but BrettPhos remains the gold standard for primary anilines to prevent over-arylation[2][3].

Experimental Protocol

Scope: Coupling of 2-(Cyclobutylmethoxy)-5-methylaniline with a generic aryl bromide to yield a secondary amine.

Materials Required:

  • 2-(Cyclobutylmethoxy)-5-methylaniline (1.0 mmol, 1.0 equiv)

  • Aryl Bromide (1.05 mmol, 1.05 equiv)

  • BrettPhos Pd G3 (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (1.5 mmol, 1.5 equiv)

  • Anhydrous 1,4-Dioxane (5.0 mL, 0.2 M)

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel:

    • Equip a 10 mL Schlenk tube or a microwave vial with a magnetic stir bar.

    • Flame-dry the vessel under a vacuum and backfill it with dry Nitrogen or Argon (repeat 3 times). Causality: The active L1​Pd(0) species is highly susceptible to oxidation; rigorous exclusion of oxygen is mandatory to prevent catalyst deactivation.

  • Addition of Solids:

    • Inside a nitrogen-filled glovebox (or using standard benchtop Schlenk techniques against a positive flow of inert gas), add the BrettPhos Pd G3 (18.1 mg, 2 mol%), Sodium tert-butoxide (144 mg, 1.5 mmol), and the Aryl Bromide (if solid, 1.05 mmol).

  • Addition of Liquids:

    • Add 2-(Cyclobutylmethoxy)-5-methylaniline (1.0 mmol).

    • Add 5.0 mL of anhydrous, sparged 1,4-Dioxane.

  • Reaction Initiation:

    • Seal the vessel tightly. Transfer to a pre-heated oil bath or heating block set to 90–100 °C.

    • Self-Validation Check: Upon reaching ~60 °C, the reaction mixture should transition from a pale yellow suspension to a deep red/brown homogeneous solution. This color shift confirms the activation of the G3 precatalyst into the active Pd(0) species.

  • Monitoring:

    • Stir vigorously (800 rpm) for 2 to 4 hours.

    • Monitor reaction progress via LC-MS or TLC (Hexanes/EtOAc). The disappearance of the starting aniline mass confirms completion.

  • Termination:

    • Remove the vessel from the heat source and allow it to cool to room temperature. Quench the reaction by adding 5 mL of deionized water.

Post-Reaction Workup & Palladium Scavenging

Because pharmaceutical intermediates require strict limits on heavy metal contamination, a dedicated palladium scavenging step is integrated into the workup.

Workup Start Crude Reaction Mixture Quench Cool to RT & Quench (Water/EtOAc) Start->Quench Phase Phase Separation Quench->Phase Aq Aqueous Waste (Salts, Base) Phase->Aq Org Organic Phase (Product, Pd, Ligand) Phase->Org Scavenge Pd Scavenging (SiliaMetS Thiol, 1h, 40°C) Org->Scavenge Filter Filtration & Concentration Scavenge->Filter Purify Flash Chromatography (Hexanes/EtOAc) Filter->Purify Pure Pure Secondary Amine Purify->Pure

Figure 2: Standard post-reaction workup and palladium scavenging workflow.

Workup Steps:

  • Dilute the quenched mixture with Ethyl Acetate (15 mL). Transfer to a separatory funnel.

  • Wash the organic layer with water (2 × 10 mL) and brine (1 × 10 mL) to remove the sodium halide salts and residual base.

  • Transfer the organic phase to an Erlenmeyer flask. Add a silica-based palladium scavenger (e.g., SiliaMetS® Thiol, 3-5 equivalents relative to Pd loading). Stir at 40 °C for 1 hour. Causality: The thiol groups strongly coordinate to residual palladium, pulling it out of the organic solution and onto the solid silica matrix.

  • Filter the suspension through a pad of Celite to remove the scavenger and drying agent ( MgSO4​ ).

  • Concentrate the filtrate in vacuo and purify via flash column chromatography to isolate the pure secondary amine.

References

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews Source: acs.org URL:[Link]

  • Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation | Journal of Chemical Education Source: acs.org URL:[Link]

Sources

Method

Etherification protocols for synthesizing 2-(Cyclobutylmethoxy)-5-methylaniline

An Application Note for the Synthesis of 2-(Cyclobutylmethoxy)-5-methylaniline: Protocols and Mechanistic Insights Abstract This application note provides a comprehensive guide for the synthesis of 2-(Cyclobutylmethoxy)-...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Synthesis of 2-(Cyclobutylmethoxy)-5-methylaniline: Protocols and Mechanistic Insights

Abstract

This application note provides a comprehensive guide for the synthesis of 2-(Cyclobutylmethoxy)-5-methylaniline, a key intermediate in pharmaceutical and materials science research. Direct etherification of the starting material, 2-amino-4-methylphenol, is complicated by competitive N-alkylation of the aniline moiety. To address this, we present a robust and selective three-step protocol centered on the Williamson ether synthesis. The methodology involves the initial protection of the nucleophilic amino group via Schiff base formation, followed by selective O-alkylation of the phenolic hydroxyl group, and concluding with acidic hydrolysis to afford the target compound. Alternative advanced methods, including the Buchwald-Hartwig and Ullmann C-O cross-coupling reactions, are also discussed as potential synthetic routes. This document offers detailed, step-by-step experimental procedures, a comparative analysis of synthetic strategies, and mechanistic diagrams to provide researchers with a practical and scientifically grounded resource for producing 2-(Cyclobutylmethoxy)-5-methylaniline with high purity and yield.

Introduction: The Challenge of Selective Etherification

Alkoxy-substituted anilines are privileged structural motifs found in a multitude of biologically active compounds and functional materials. The target molecule, 2-(Cyclobutylmethoxy)-5-methylaniline, combines a sterically accessible aniline with a cyclobutylmethoxy group, making it a valuable building block for drug discovery. The primary challenge in its synthesis lies in the selective alkylation of the phenolic oxygen in the presence of a similarly nucleophilic amino group on the same aromatic ring.[1] Direct alkylation of 2-amino-4-methylphenol with an alkyl halide typically results in a mixture of O-alkylated, N-alkylated, and N,O-dialkylated products, which are often difficult to separate and lead to low yields of the desired product.[2]

To overcome this lack of selectivity, a protection-based strategy is often the most effective approach.[3] This guide details a highly efficient protocol that leverages the temporary protection of the amino group as an imine (Schiff base). This strategy effectively deactivates the nitrogen nucleophile, allowing for a clean and high-yielding Williamson ether synthesis on the phenolic hydroxyl group.[4][5] Subsequent deprotection under mild acidic conditions regenerates the amine, yielding the target product.

Overview of Synthetic Strategies

Several etherification protocols can be considered for the synthesis of 2-(Cyclobutylmethoxy)-5-methylaniline. The choice of method depends on factors such as substrate scope, reaction conditions, and catalyst availability.

  • Williamson Ether Synthesis (via Amine Protection): This classic SN2 reaction involves the alkylation of a phenoxide with an alkyl halide.[6] For aminophenols, pre-protection of the amine is crucial for selectivity. This method is often preferred for its operational simplicity, cost-effective reagents, and high yields.

  • Buchwald-Hartwig C-O Coupling: A powerful palladium-catalyzed cross-coupling reaction that can form aryl ethers from aryl halides/triflates and alcohols.[7][8] This method offers excellent functional group tolerance and can be effective, though it requires specialized and often air-sensitive catalysts and ligands.

  • Ullmann Condensation: A copper-catalyzed reaction to form aryl ethers, traditionally requiring harsh conditions (high temperatures).[9][10] Modern variations have made the reaction more practical, but it can still be less general than palladium-catalyzed methods.[11][12]

This guide will focus on the Williamson ether synthesis as the primary and most accessible protocol, with the other methods presented as viable alternatives for specialized applications.

Recommended Protocol: A Three-Step Williamson Ether Synthesis Approach

The recommended pathway involves a logical sequence of protection, etherification, and deprotection, ensuring a selective and efficient synthesis.

G cluster_workflow Synthetic Workflow A 2-Amino-4-methylphenol (Starting Material) B Step 1: Amine Protection (Schiff Base Formation) A->B + Benzaldehyde C N-Benzylidene-2-hydroxy- 5-methylaniline (Protected Intermediate) B->C D Step 2: O-Alkylation (Williamson Ether Synthesis) C->D + Cyclobutylmethyl Bromide + K₂CO₃ E Protected Alkoxy Aniline Intermediate D->E F Step 3: Deprotection (Imine Hydrolysis) E->F + aq. HCl G 2-(Cyclobutylmethoxy)-5-methylaniline (Final Product) F->G

Caption: Overall workflow for the selective synthesis of the target compound.

Detailed Experimental Procedures

Materials and Reagents:

  • 2-Amino-4-methylphenol (CAS: 95-84-1)[13][14]

  • Benzaldehyde

  • Methanol

  • Acetone

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Cyclobutylmethyl Bromide (or Tosylate)

  • Hydrochloric Acid (HCl), aqueous solution (e.g., 2M)

  • Ethyl Acetate

  • Hexanes

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica Gel for column chromatography

Step 1: Protection of the Amino Group (Schiff Base Formation) [2][3]

  • To a round-bottom flask, add 2-amino-4-methylphenol (1.0 eq) and dissolve it in methanol (approx. 10 mL per gram of aminophenol).

  • Add benzaldehyde (1.0 eq) to the solution at room temperature with stirring.

  • Continue stirring the solution for 1-2 hours. The formation of the imine product can be monitored by TLC (Thin Layer Chromatography).

  • Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • The resulting residue, N-benzylidene-2-hydroxy-5-methylaniline, is often a solid that can be recrystallized from ethanol or used directly in the next step after drying.

Causality Note: The reaction between the primary amine and benzaldehyde forms a stable imine (Schiff base).[3] This transformation removes the nucleophilic lone pair on the nitrogen from further reactions, thereby "protecting" it.

Step 2: O-Alkylation via Williamson Ether Synthesis [15]

  • To a new flask, add the protected intermediate from Step 1 (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Add acetone as the solvent (approx. 15 mL per gram of intermediate).

  • Add cyclobutylmethyl bromide (1.1 eq) to the stirred suspension.

  • Heat the mixture to reflux (around 56°C for acetone) and maintain for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the solid K₂CO₃.

  • Rinse the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to yield the crude protected product.

Causality Note: K₂CO₃ is a mild base sufficient to deprotonate the phenolic hydroxyl group, forming a potent phenoxide nucleophile.[2] This phenoxide then attacks the primary alkyl halide (cyclobutylmethyl bromide) in a classic SN2 reaction.[5] Acetone is a suitable polar aprotic solvent that facilitates SN2 reactions.

Caption: SN2 mechanism for the Williamson ether synthesis step.

Step 3: Deprotection via Imine Hydrolysis [3]

  • Dissolve the crude product from Step 2 in a suitable solvent like methanol or THF.

  • Add an aqueous solution of hydrochloric acid (e.g., 2M HCl) and stir the mixture at room temperature. The hydrolysis is typically rapid (1-3 hours).

  • Once the deprotection is complete (monitored by TLC), neutralize the mixture by carefully adding a base, such as saturated aqueous sodium bicarbonate (NaHCO₃), until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude final product.

Causality Note: The imine bond is susceptible to hydrolysis under acidic conditions. The acid protonates the imine nitrogen, making the carbon more electrophilic and susceptible to attack by water, which ultimately cleaves the C=N bond to regenerate the amine and benzaldehyde.

Purification and Characterization

The crude 2-(Cyclobutylmethoxy)-5-methylaniline can be purified using silica gel column chromatography. A gradient elution system, typically starting with a non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increasing the polarity, is effective for isolating the pure product.

The final structure and purity should be confirmed by analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure, including the presence of the cyclobutylmethoxy group and the correct substitution pattern on the aniline ring.

  • Mass Spectrometry (MS): To verify the molecular weight of the target compound (C₁₂H₁₇NO, MW: 191.27 g/mol ).

  • FTIR: To identify characteristic functional group stretches (e.g., N-H and C-O).

Alternative Synthetic Protocols

While the Williamson synthesis is recommended, alternative modern cross-coupling reactions may be advantageous in specific contexts, such as on solid-phase or with more complex substrates.

Parameter Williamson Ether Synthesis (with Protection) Buchwald-Hartwig C-O Coupling Ullmann Condensation
Reactants 2-Amino-4-methylphenol (protected), Cyclobutylmethyl Halide2-Bromo-4-methylaniline, Cyclobutylmethanol2-Bromo-4-methylaniline, Cyclobutylmethanol
Catalyst None requiredPalladium precatalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., XPhos, RuPhos)Copper salt (e.g., CuI) or Copper metal
Base K₂CO₃, Cs₂CO₃, NaHStrong, non-nucleophilic bases (e.g., NaOt-Bu, K₃PO₄)K₂CO₃, Cs₂CO₃
Solvent Acetone, DMF, THFToluene, DioxaneDMF, NMP, Pyridine
Temperature Moderate (e.g., 50-100 °C)Moderate (e.g., 80-110 °C)High (often >150 °C, though modern methods are milder)[9]
Pros Operationally simple, cost-effective, reliable for primary alkyl halides.[5]Excellent scope, high functional group tolerance, milder than Ullmann.[7][16]Economical copper catalyst.[17]
Cons Requires protection/deprotection steps, limited to SN2-reactive halides.[4]Expensive and air-sensitive catalysts/ligands, requires inert atmosphere.Often requires high temperatures, can have limited substrate scope.[9]
References [2],[3],[5][7],[8][9],[10],[17]

Safety Precautions

  • General: All experimental procedures should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

  • Reagents:

    • Alkyl Halides (Cyclobutylmethyl Bromide): Are lachrymators and potentially toxic. Handle with care.

    • Benzaldehyde: Can be an irritant.

    • Solvents (Acetone, Methanol, Ethyl Acetate): Are flammable. Keep away from ignition sources.

    • Bases (K₂CO₃): Are irritants. Avoid inhalation of dust.

  • Workup: Use caution when neutralizing acid with bicarbonate base due to gas (CO₂) evolution.

References

  • Wikipedia. Ullmann condensation. [Link]

  • Marcoux, J.-F., et al. (2002). Solid-Phase Synthesis of Alkyl Aryl Ethers via the Ullmann Condensation. Organic Letters, 4(15), 2581–2584. [Link]

  • SynArchive. Ullmann Condensation. [Link]

  • Marcoux, J.-F., et al. (2002). Solid-Phase Synthesis of Alkyl Aryl Ethers via the Ullmann Condensation. ACS Publications. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Wikipedia. Buchwald–Hartwig amination (Note: The principles extend to C-O coupling). [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. Arkivoc, 2010(9), 293-299. [Link]

  • Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). [Link]

  • ResearchGate. Selective alkylation of hydroxyl group of aminophenols. [Link]

  • University of Missouri–St. Louis. The Williamson Ether Synthesis. [Link]

  • ResearchGate. (PDF) Selective alkylation of aminophenols. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • National Center for Biotechnology Information. Mild and General Palladium-Catalyzed Synthesis of Methyl Aryl Ethers Enabled by the Use of a Palladacycle Precatalyst. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • Chemistry LibreTexts. Williamson Ether Synthesis. [Link]

  • ACS Publications. Three-Component Catalytic Amino Etherification of Alkenes: Enabled by Silyl Ether-Promoted C–O Coupling. [Link]

  • NIST. 2-Amino-4-methylphenol, 2TMS derivative. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Temperature Optimization for 2-(Cyclobutylmethoxy)-5-methylaniline Synthesis

Welcome to the Application Support Center. The synthesis of 2-(cyclobutylmethoxy)-5-methylaniline derivatives typically requires a two-step sequence: (1) O-alkylation of a substituted nitrophenol to form the ether linkag...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. The synthesis of 2-(cyclobutylmethoxy)-5-methylaniline derivatives typically requires a two-step sequence: (1) O-alkylation of a substituted nitrophenol to form the ether linkage, followed by (2) Catalytic reduction of the nitro group to the corresponding aniline.

Because the phenoxide intermediate is an ambident nucleophile and the nitro reduction proceeds via multiple stable intermediates, temperature control is the single most critical parameter governing yield, regioselectivity, and purity. This guide provides field-proven troubleshooting, mechanistic causality, and validated protocols to ensure your synthesis is successful.

Part 1: O-Alkylation (Williamson Ether Synthesis) Troubleshooting

The first synthetic step involves reacting 4-methyl-2-nitrophenol with cyclobutylmethyl bromide (or tosylate) in the presence of a base.

FAQ 1: Why am I seeing significant C-alkylation instead of the desired O-alkylation?

The Causality: The phenoxide ion is an ambident nucleophile, meaning it can attack the electrophile from either the oxygen atom or the ortho/para carbon atoms of the aromatic ring. This creates a classic kinetic vs. thermodynamic competition[1][2].

  • O-Alkylation (Kinetic Control): The charge density is highest on the oxygen, resulting in a lower activation energy ( Ea​ ). At moderate temperatures (60–80 °C), the reaction lacks the thermal energy to overcome the higher barrier for C-alkylation, selectively yielding the ether[3].

  • C-Alkylation (Thermodynamic Control): The C-alkylated product (a substituted phenol) is thermodynamically more stable due to the preservation of the strong C=O bond in the transition state and subsequent rearomatization. If your reaction temperature exceeds 100 °C, the system reaches thermodynamic equilibrium, heavily favoring the undesired C-alkylated byproduct[2].

The Solution: Strictly maintain the internal reaction temperature between 60 °C and 80 °C. If the reaction is too slow at this temperature, do not increase the heat; instead, switch to a more polar aprotic solvent (like DMF or DMSO) to reduce the solvation of the phenoxide ion, thereby increasing its nucleophilicity[3].

FAQ 2: My reaction is stalling at 40 °C. How can I accelerate it without risking C-alkylation?

The Causality: The cyclobutylmethyl group possesses slight neopentyl-like steric hindrance, which inherently slows down the SN​2 substitution rate. At 40 °C, the thermal energy is insufficient for complete conversion. The Solution: Introduce a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) or use ultrasonic irradiation to enhance mass transfer and local kinetic energy without raising the bulk thermodynamic temperature[4].

Protocol 1: Kinetically Controlled O-Alkylation

This protocol is self-validating: the use of K2​CO3​ in DMF at 70 °C ensures the reaction remains under strict kinetic control.

  • Preparation: To a clean, dry 250 mL round-bottom flask, add 4-methyl-2-nitrophenol (1.0 equiv, 10 mmol) and anhydrous K2​CO3​ (2.0 equiv, 20 mmol).

  • Solvation: Suspend the mixture in 50 mL of anhydrous N,N-Dimethylformamide (DMF). Stir at room temperature for 15 minutes to allow complete deprotonation (solution will turn deep red/orange).

  • Electrophile Addition: Add cyclobutylmethyl bromide (1.2 equiv, 12 mmol) dropwise via syringe.

  • Temperature Optimization: Attach a reflux condenser and heat the reaction block to exactly 70 °C .

  • Monitoring: Sample the reaction every 2 hours. Monitor via HPLC/TLC until the nitrophenol peak is consumed (>98% conversion).

  • Workup: Cool to room temperature. Quench by pouring into 150 mL of ice water. The kinetically favored 2-(cyclobutylmethoxy)-5-methyl-1-nitrobenzene will precipitate. Filter, wash with cold water, and dry under vacuum.

Part 2: Nitro Reduction (Catalytic Hydrogenation) Troubleshooting

The second step converts 2-(cyclobutylmethoxy)-5-methyl-1-nitrobenzene to the target aniline derivative using hydrogen gas and a transition metal catalyst.

FAQ 3: My LC-MS shows a mass corresponding to[M+16]. Why is hydroxylamine accumulating?

The Causality: Catalytic hydrogenation of nitroarenes is a stepwise process: Ar−NO2​→Ar−NO→Ar−NHOH→Ar−NH2​ [5]. The final step—cleavage of the N-O bond in the arylhydroxylamine intermediate—requires the highest activation energy. If your reaction temperature is too low (< 25 °C), the catalyst cannot overcome this barrier, leading to the toxic accumulation of 2-(cyclobutylmethoxy)-5-methylphenylhydroxylamine[5]. The Solution: Elevate the reaction temperature to the optimal 40–60 °C window. If the intermediate persists, consider adding a vanadium promoter, which has been shown to drastically reduce hydroxylamine accumulation by facilitating N-O bond cleavage[5].

FAQ 4: I increased the temperature to 90 °C to speed up reduction, but my yield dropped. Why?

The Causality: Excessive temperatures during heterogeneous catalysis lead to three major side reactions:

  • Ring Saturation: The aromatic ring undergoes over-reduction to a cyclohexane derivative[6].

  • Ether Cleavage: The cyclobutylmethoxy ether linkage can undergo hydrogenolysis at elevated temperatures.

  • Catalyst Sintering: The active metal nanoparticles (e.g., Pd or Co) aggregate, reducing the active surface area and prematurely halting the reaction[7].

Protocol 2: Thermally Optimized Catalytic Hydrogenation

This protocol utilizes moderate heat to drive the reaction past the hydroxylamine trap while preserving the ether linkage.

  • Setup: In a pressure-rated hydrogenation vessel, dissolve 2-(cyclobutylmethoxy)-5-methyl-1-nitrobenzene (10 mmol) in 40 mL of absolute ethanol.

  • Catalyst Loading: Carefully add 10% Pd/C (0.05 equiv Pd) under a blanket of argon to prevent auto-ignition.

  • Purging: Seal the vessel. Purge with nitrogen three times, followed by hydrogen gas three times.

  • Pressurization & Heating: Pressurize the vessel to 40 psi with H2​ . Set the internal temperature probe to maintain exactly 50 °C .

  • Validation: Monitor hydrogen uptake. Once uptake ceases (typically 4-6 hours), sample for HPLC. Self-validation check: Ensure the hydroxylamine peak (typically eluting slightly before the aniline) is completely absent.

  • Workup: Cool to 20 °C, vent the hydrogen safely, and filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate in vacuo to yield the pure 2-(cyclobutylmethoxy)-5-methylaniline.

Part 3: Quantitative Data & Mechanistic Visualization

Table 1: Effect of Temperature on Reaction Outcomes
Reaction StepTemp (°C)Primary OutcomeYield of TargetMajor Byproduct / Issue
O-Alkylation 25 °CIncomplete conversion< 20%Unreacted starting material
O-Alkylation 70 °C Optimal Kinetic Control > 85% Trace C-alkylation
O-Alkylation 120 °CThermodynamic Control< 40%C-alkylated phenol derivative
Nitro Reduction 20 °CStalled intermediate< 50%Hydroxylamine accumulation
Nitro Reduction 50 °C Optimal Reduction > 95% None (Clean conversion)
Nitro Reduction 90 °COver-reduction< 60%Ring saturation / Ether cleavage
Mechanistic Workflows

Workflow Start Start Synthesis: 2-(Cyclobutylmethoxy)-5-methylaniline Step1 Step 1: O-Alkylation (Williamson Ether) Start->Step1 Temp1_Low < 50°C: Slow Reaction Incomplete Conversion Step1->Temp1_Low Temp1_Opt 60-80°C: Optimal Kinetic O-Alkylation Step1->Temp1_Opt Temp1_High > 100°C: C-Alkylation Thermodynamic Product Step1->Temp1_High Step2 Step 2: Nitro Reduction (Catalytic Hydrogenation) Temp1_Opt->Step2 Temp2_Low < 25°C: Accumulation of Hydroxylamine Intermediate Step2->Temp2_Low Temp2_Opt 40-60°C: Optimal Complete Reduction Step2->Temp2_Opt Temp2_High > 80°C: Ring Saturation & Ether Cleavage Step2->Temp2_High Final Pure Target Molecule Temp2_Opt->Final

Caption: Temperature decision tree for the synthesis of 2-(Cyclobutylmethoxy)-5-methylaniline.

Mechanism Reactant 4-Methyl-2-nitrophenoxide + Cyclobutylmethyl Bromide Kinetic Lower Activation Energy (Kinetic Pathway) Reactant->Kinetic 60-80°C Thermo Higher Activation Energy (Thermodynamic Pathway) Reactant->Thermo > 100°C O_Product O-Alkylated Product (Desired Ether) Kinetic->O_Product C_Product C-Alkylated Product (Undesired Phenol) Thermo->C_Product

Caption: Kinetic vs. Thermodynamic control pathways during the O-alkylation step.

References
  • Diamanti, A. et al. "Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions". Reaction Chemistry & Engineering (RSC Publishing).[Link]

  • Liu, Y. et al. "Catalytic and Electrocatalytic Hydrogenation of Nitroarenes". The Journal of Physical Chemistry C (ACS Publications).[Link]

  • Wang, J. et al. "Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects". CCS Chemistry. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-(Cyclobutylmethoxy)-5-methylaniline in Organic Solvents

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals experiencing solubility, stability, or reactivity issues with 2-(Cyclobutylmethoxy)-5-methyla...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals experiencing solubility, stability, or reactivity issues with 2-(Cyclobutylmethoxy)-5-methylaniline .

Rather than treating solubility as a simple "dissolves or doesn't dissolve" binary, this guide approaches the molecule through the lens of physicochemical causality. By understanding how the specific functional groups of this molecule interact with various solvent environments, you can logically deduce the root cause of your experimental bottlenecks.

Physicochemical Profiling: The Causality of Solubility

To troubleshoot solubility, we must first deconstruct the molecule. 2-(Cyclobutylmethoxy)-5-methylaniline consists of a primary aniline core modified by two key substituents: a bulky, lipophilic cyclobutylmethoxy group at the ortho position, and a methyl group at the meta position.

The parent compound, aniline, is a moderately polar liquid with a LogP of 0.9 and a pKa of 4.60[1]. However, the addition of the cyclobutyl and methyl groups fundamentally alters the molecule's thermodynamic interactions with solvents. The electron-donating nature of these groups slightly increases the basicity of the amine, while their hydrocarbon bulk drastically increases lipophilicity.

Table 1: Comparative Physicochemical Data and Solvent Impact
PropertyAniline (Reference)2-(Cyclobutylmethoxy)-5-methylaniline (Estimated)Causality / Impact on Solubility
Molecular Weight 93.13 g/mol [1]191.27 g/mol Increased mass and steric bulk reduce solubility in highly polar, hydrogen-bonding networks (like water).
LogP (Lipophilicity) 0.9[1]~3.5 - 4.0The addition of the cyclobutylmethoxy and methyl groups drastically shifts solubility preference towards moderately non-polar organic solvents (e.g., DCM, EtOAc, Toluene).
pKa (Conjugate Acid) 4.60[1]~4.8 - 5.1The electron-donating alkoxy and methyl groups slightly increase basicity. Protonation readily occurs in mildly acidic media, instantly forming insoluble salts in non-polar organics.
Oxidation Potential High[1]Very HighThe electron-rich aromatic ring (enhanced by alkoxy/methyl donation) is highly susceptible to auto-oxidation, forming insoluble polymeric sludges[2].

Diagnostic Workflows & FAQs

FAQ 1: Why did my compound suddenly precipitate when I added an acidic reagent in Dichloromethane (DCM)?

The Causality: You are no longer working with 2-(Cyclobutylmethoxy)-5-methylaniline; you are working with its anilinium salt. The primary amine is a weak base. When exposed to acidic reagents (e.g., HCl, TFA, or Lewis acids), the amine protonates. The resulting salt possesses a high charge density and lattice energy, making it entirely incompatible with low-dielectric organic solvents like DCM or hexanes.

The Solution: If your downstream chemistry requires an organic solvent, you must perform a free-basing extraction to return the molecule to its lipophilic, uncharged state.

SolubilityWorkflow Start Compound Insoluble in Target Solvent CheckState Determine Ionization State (Free Base vs. Salt) Start->CheckState IsSalt Salt Form (e.g., HCl salt) CheckState->IsSalt Acidic conditions IsBase Free Base Form CheckState->IsBase Neutral/Basic conditions SaltSolv Use Polar Solvents (MeOH, DMSO, Water) IsSalt->SaltSolv Direct use Freebasing Perform Freebasing (Aqueous NaHCO3 + DCM) IsSalt->Freebasing If organic solubility needed BaseSolv Use Organic Solvents (DCM, EtOAc, Toluene) IsBase->BaseSolv Direct use Freebasing->BaseSolv Extract & Dry

Caption: Decision matrix for resolving solubility issues based on the ionization state of the aniline derivative.

Self-Validating Protocol: Quantitative Free-Basing
  • Suspend: Add the insoluble anilinium salt to a separatory funnel containing Dichloromethane (DCM).

  • Neutralize: Add an equal volume of saturated aqueous Sodium Bicarbonate ( NaHCO3​ ).

  • Agitate: Shake vigorously, venting frequently to release CO2​ gas.

  • Self-Validation Check 1: Observe the biphasic mixture. The disappearance of the solid suspension and the formation of two perfectly clear liquid phases confirms the successful conversion of the salt back to the DCM-soluble free base.

  • Verify: Test the pH of the aqueous layer using pH paper. It must read ≥8 . If it is lower, the neutralization is incomplete; add more NaHCO3​ .

  • Extract & Dry: Collect the lower organic layer. Dry over anhydrous Na2​SO4​ .

  • Self-Validation Check 2: Swirl the flask. The Na2​SO4​ should be free-flowing (like loose sand), indicating all residual water has been absorbed. If it clumps, add more desiccant.

FAQ 2: My stock solution in DMF turned dark brown/black over the weekend and looks sludgy. Did the compound crash out?

The Causality: This is rarely a solubility issue; it is an oxidative degradation issue that mimics insolubility. The amino group (- NH2​ ) donates electron density into the aromatic ring. The cyclobutylmethoxy and methyl groups further enrich this electron density via resonance and inductive effects. This raises the Highest Occupied Molecular Orbital (HOMO) energy level, making the molecule highly susceptible to single-electron transfer (oxidation) by atmospheric oxygen or trace transition metals[2]. This auto-oxidation forms highly conjugated, colored polymeric species (similar to polyaniline) that appear as a dark, insoluble sludge[2].

The Solution: You must eliminate oxygen from your solvent matrix and consider protecting the amine if long-term storage is required.

OxidationWorkflow Obs Solution turns dark brown/black Cause Aniline Oxidation (Air/Metal catalyzed) Obs->Cause Degas Degas Solvents (Sparging/Freeze-Pump-Thaw) Cause->Degas Preventative Protect Use Protecting Group (e.g., Boc, Acetyl) Cause->Protect Long-term stability Antiox Add Antioxidant (e.g., Ascorbic Acid) Cause->Antiox In-situ protection Success Stable, Clear Solution Degas->Success Protect->Success Antiox->Success

Caption: Troubleshooting workflow for identifying and preventing oxidative degradation of electron-rich anilines.

Self-Validating Protocol: Solvent Degassing (Sparging)
  • Seal: Transfer your target organic solvent (e.g., DMF, EtOAc) to a Schlenk flask or a septum-sealed vial.

  • Setup: Insert a long stainless-steel needle connected to an Argon or Nitrogen line directly into the liquid solvent. Insert a short bleed needle into the septum headspace to prevent pressure buildup.

  • Sparge: Turn on the inert gas flow.

  • Self-Validation Check: Ensure a continuous, vigorous stream of bubbles is rising through the solvent. This physical displacement is what strips the dissolved O2​ from the matrix. Continue for 15-30 minutes depending on volume.

  • Secure: Remove the sparging needle first, then immediately remove the bleed needle. This traps a positive pressure of inert gas in the headspace, preventing ambient air from re-entering. Dissolve your 2-(Cyclobutylmethoxy)-5-methylaniline only after this process is complete.

FAQ 3: I am trying to move away from chlorinated solvents (DCM) for environmental reasons. What are the best alternatives for this molecule?

The Causality: DCM is historically favored because its dipole moment and polarizability perfectly solvate moderately polar, hydrogen-bonding molecules like anilines. However, according to the GlaxoSmithKline (GSK) Solvent Selection Guide, chlorinated solvents present severe environmental and toxicological hazards. To replace DCM, you must select a solvent that mimics its Hildebrand solubility parameters (dispersion, polarity, and hydrogen bonding).

The Solution: Based on the GSK framework and the LogP of ~3.5, Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc) are excellent "green" alternatives for extractions and chromatography. For reactions requiring higher polarity (replacing DMF or DCM), 2-Methyltetrahydrofuran (2-MeTHF) is highly recommended. It is derived from renewable resources, separates cleanly from water during workups (unlike THF), and perfectly solvates the lipophilic ether and basic amine moieties of 2-(Cyclobutylmethoxy)-5-methylaniline.

References

  • PubChem. "Aniline | C6H5NH2 | CID 6115". National Center for Biotechnology Information. Available at:[Link]

  • Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry". Green Chemistry, 2011. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(Cyclobutylmethoxy)-5-methylaniline Analogs

Introduction: Scaffolding for Discovery In the landscape of medicinal chemistry, the substituted aniline moiety serves as a privileged scaffold, forming the backbone of numerous therapeutic agents.[1][2] Its synthetic tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Scaffolding for Discovery

In the landscape of medicinal chemistry, the substituted aniline moiety serves as a privileged scaffold, forming the backbone of numerous therapeutic agents.[1][2] Its synthetic tractability and ability to engage in various biological interactions make it a cornerstone of drug discovery programs. This guide focuses on a specific, promising scaffold: 2-(cyclobutylmethoxy)-5-methylaniline . While direct, comprehensive SAR data for this exact molecule is not broadly published, its constituent parts—a substituted aniline ring, an ether linkage, and a constrained lipophilic group—suggest significant potential for molecular exploration.

This document serves as a strategic guide for researchers and drug development professionals, outlining a systematic approach to building a robust Structure-Activity Relationship (SAR) study around this core. We will dissect the molecule, propose high-impact structural analogs, provide detailed experimental protocols for their synthesis and evaluation, and establish a framework for interpreting the resulting data. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible results.

Part 1: Deconstructing the Core Scaffold for SAR Exploration

The therapeutic potential of any lead compound is encoded in its structure. To systematically unravel this code, we must first identify the key pharmacophoric features of 2-(cyclobutylmethoxy)-5-methylaniline that can be modified to probe the chemical space and optimize biological activity.

The scaffold can be dissected into three primary regions for analog design:

  • The Aromatic Core (Substituted Aniline): The 2,5-disubstituted aniline ring is the foundational element. The amino group (NH₂) at position 1 is a critical interaction point, often acting as a hydrogen bond donor or a key vector for further derivatization. Its nucleophilicity and basicity are modulated by the substituents at positions 2 and 5.

  • The Alkoxy Anchor (Position 2): The cyclobutylmethoxy group provides a combination of steric bulk and a potential hydrogen bond accepting ether oxygen. The flexibility and nature of this linker are prime targets for modification.

  • The Lipophilic Tail (Position 5 & Cyclobutyl Group): The 5-methyl group and the cyclobutyl moiety collectively define the compound's lipophilic character. The cyclobutyl group, in particular, introduces a conformationally constrained, non-polar element that can significantly influence binding affinity and metabolic stability.[3]

The following diagram illustrates the key vectors for chemical modification in a proposed SAR study.

SAR_Strategy cluster_0 2-(Cyclobutylmethoxy)-5-methylaniline Scaffold cluster_1 Points of SAR Diversification scaffold R1 Modify Aniline Substituents R1->scaffold Fine-tune electronics & explore new vectors R2 Vary Alkoxy Linker & Cycloalkyl Group R2->scaffold Probe steric & lipophilic tolerance; H-bond acceptance R3 Modify 5-Methyl Position R3->scaffold Investigate steric bulk & electronic effects

Caption: Key diversification points for the SAR study of the core scaffold.

Part 2: A Proposed Library of Analogs for Comparative Analysis

A successful SAR campaign relies on the logical and systematic modification of the lead structure. The following table outlines a proposed set of initial analogs designed to comprehensively probe the pharmacophoric requirements of the target. Each modification is accompanied by a hypothesis regarding its potential impact on biological activity.

Analog Series Modification Structure Example Key Hypothesis Physicochemical Parameters to Monitor
Series A: Cycloalkyl Variation A1: Ring Contraction2-(Cyclopropylmethoxy)-5-methylanilineTo assess if reduced steric bulk and altered bond angles improve binding affinity.cLogP, Molecular Weight, Polar Surface Area (PSA)
A2: Ring Expansion2-(Cyclopentylmethoxy)-5-methylanilineTo determine tolerance for increased lipophilicity and steric bulk in the binding pocket.cLogP, Molecular Weight, PSA
A3: Acyclic Isostere2-(Isobutoxy)-5-methylanilineTo evaluate the importance of the cycloalkyl's conformational rigidity for activity.cLogP, Molecular Weight, PSA
Series B: Linker Modification B1: Thioether Linker2-((Cyclobutylmethyl)thio)-5-methylanilineTo probe the role of the ether oxygen; a thioether is less effective as a hydrogen bond acceptor.cLogP, pKa, PSA
B2: Direct Linkage2-(Cyclobutylmethyl)-5-methylanilineTo determine if the heteroatom linker is essential for activity or merely a spacer.cLogP, pKa, PSA
Series C: 5-Position Substitution C1: Removal of Methyl2-(Cyclobutylmethoxy)anilineTo establish the baseline contribution of the 5-methyl group to activity.cLogP, pKa, PSA
C2: Electronic Modification2-(Cyclobutylmethoxy)-5-fluoroanilineTo investigate the effect of an electron-withdrawing group on the aniline's electronics and potential for new interactions (e.g., halogen bonding).cLogP, pKa, Hammett Constant (σ)
C3: Steric Bulk Increase2-(Cyclobutylmethoxy)-5-ethylanilineTo probe the steric limits of the pocket surrounding the 5-position.cLogP, pKa, PSA
Series D: Aromatic Core Isomers D1: Isomeric Shift4-(Cyclobutylmethoxy)-3-methylanilineTo understand the importance of the relative positioning of the substituents for target engagement.cLogP, pKa, Dipole Moment

Part 3: Experimental Design and Protocols

Scientific integrity demands robust and reproducible experimental protocols. This section details the methodologies for synthesizing the proposed analogs and for evaluating their physicochemical and biological properties.

General Synthetic Protocol: Williamson Ether Synthesis

The primary route for synthesizing the proposed ether-linked analogs is the Williamson ether synthesis, a reliable and versatile method for forming C-O bonds. The causality behind this choice lies in its high efficiency and the commercial availability of the requisite starting materials (substituted phenols and alkyl halides).

Step-by-Step Protocol:

  • Phenol Synthesis/Procurement: Begin with the appropriately substituted 2-amino-4-methylphenol (for Series A, B, C) or other required aminophenol isomers (for Series D).

  • Deprotonation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the aminophenol (1.0 eq.) in a polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile. Add a suitable base, such as sodium hydride (NaH, 1.1 eq.) or potassium carbonate (K₂CO₃, 2.0 eq.), portion-wise at 0 °C. The use of a strong base like NaH ensures complete deprotonation to the more nucleophilic phenoxide.

  • Alkylation: To the resulting phenoxide solution, add the desired alkyl halide (e.g., (bromomethyl)cyclobutane, 1.2 eq.) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC). The elevated temperature is necessary to overcome the activation energy for the Sₙ2 reaction.

  • Workup: Upon completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure aniline analog.[3]

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to validate the successful synthesis.[3]

Synthesis_Workflow start Start: Substituted 2-Aminophenol deprotonation 1. Deprotonation (NaH, DMF, 0°C) start->deprotonation phenoxide Formation of Sodium Phenoxide deprotonation->phenoxide alkylation 2. Alkylation (Cyclobutyl-CH2-Br, 60°C) phenoxide->alkylation workup 3. Aqueous Workup & Extraction alkylation->workup purification 4. Column Chromatography workup->purification characterization 5. Characterization (NMR, MS) purification->characterization end End: Pure Analog characterization->end

Caption: General workflow for the synthesis of ether-linked aniline analogs.

Physicochemical Evaluation: Lipophilicity (logP) by RP-TLC

Lipophilicity is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4] A compound that is too hydrophilic may have poor membrane permeability, while one that is too lipophilic may have poor aqueous solubility and high protein binding. Reversed-Phase Thin-Layer Chromatography (RP-TLC) is a rapid and cost-effective experimental method for estimating this property.[4][5]

Step-by-Step Protocol:

  • Plate Preparation: Use commercially available RP-18 F254s TLC plates as the stationary phase.

  • Mobile Phase Preparation: Prepare a series of mobile phases consisting of varying ratios of an organic modifier (e.g., acetone) and an aqueous buffer (e.g., Tris buffer, pH 7.4).[5] Typical ratios might range from 50:50 to 80:20 (organic:buffer).

  • Sample Application: Dissolve the synthesized aniline analogs in a suitable solvent (e.g., methanol) to a concentration of ~1 mg/mL. Spot a small volume (1-2 µL) of each solution onto the origin line of the TLC plate.

  • Development: Place the spotted plate in a chromatography tank pre-saturated with the chosen mobile phase. Allow the solvent front to travel approximately 80-90% of the plate length.

  • Visualization & Rƒ Determination: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under UV light (254 nm). Calculate the Retardation factor (Rƒ) for each compound using the formula: Rƒ = (distance traveled by spot) / (distance traveled by solvent front).

  • Rм Calculation: Repeat steps 4-5 for each mobile phase composition. Convert the Rƒ values to Rм values using the equation: Rм = log((1/Rƒ) - 1).[5]

  • logP Extrapolation: Plot the calculated Rм values against the volume percentage of the organic modifier for each compound. Perform a linear regression and extrapolate to 0% organic modifier. The y-intercept of this regression is the Rм₀ value, which is proportional to the compound's logP.

Biological Evaluation: In Vitro Kinase Inhibition Assay

Substituted anilines are common structural motifs in kinase inhibitors.[5] Therefore, a representative in vitro kinase assay is an appropriate starting point for biological evaluation. This protocol describes a generic luminescence-based assay to determine the half-maximal inhibitory concentration (IC₅₀).

Step-by-Step Protocol:

  • Reagent Preparation:

    • Test Compounds: Prepare a 10 mM stock solution of each synthesized analog in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a 96-well or 384-well plate.

    • Kinase Buffer: Prepare a buffer containing Tris-HCl, MgCl₂, and other components optimal for the specific kinase being tested.

    • Enzyme & Substrate: Dilute the recombinant kinase and its corresponding peptide substrate to their final working concentrations in the kinase buffer.

    • ATP Solution: Prepare an ATP solution in kinase buffer at a concentration close to the enzyme's Kₘ for ATP.

  • Assay Procedure:

    • Add a small volume (e.g., 5 µL) of the diluted test compounds to the wells of the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Add the kinase/substrate mixture (e.g., 10 µL) to all wells and incubate for 10-15 minutes at room temperature. This pre-incubation allows the compound to bind to the kinase.

    • Initiate the kinase reaction by adding the ATP solution (e.g., 10 µL).

    • Incubate the plate at 30 °C for a fixed time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a luminescence-based detection reagent (e.g., Kinase-Glo®). This reagent simultaneously lyses the cells (if applicable) and measures the amount of remaining ATP. The light output is inversely proportional to kinase activity.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Normalize the data to the positive (100% activity) and negative (0% activity) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each analog.

Kinase_Assay_Workflow start Start: Compound Dilution Series pre_incubation 1. Add Kinase/Substrate Pre-incubate 15 min start->pre_incubation reaction_start 2. Initiate with ATP Incubate 60 min at 30°C pre_incubation->reaction_start detection 3. Add Luminescence Detection Reagent reaction_start->detection readout 4. Measure Luminescence (Plate Reader) detection->readout analysis 5. Data Normalization & Curve Fitting readout->analysis end End: IC50 Value analysis->end

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Conclusion: Synthesizing Data into Knowledge

The systematic synthesis and evaluation of the proposed analog series will generate a rich dataset correlating structural modifications with changes in lipophilicity and biological activity. This data is the foundation of a robust SAR model. By analyzing trends—for example, whether increasing lipophilicity in Series A consistently improves potency or if the hydrogen bond accepting capacity of the linker in Series B is critical—researchers can form validated hypotheses about the target's binding site. This iterative process of design, synthesis, testing, and analysis is the engine of modern drug discovery, transforming a promising scaffold like 2-(cyclobutylmethoxy)-5-methylaniline into a highly optimized lead candidate.

References

  • BenchChem. (n.d.). N-cyclobutyl-2-methoxy-5-methylaniline. Retrieved from a Google search.[3]

  • BenchChem. (2025). Cross-Validation of Experimental vs. Computational Results for Aniline Derivatives: A Comparative Guide. BenchChem.[5]

  • BenchChem. (2025). A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) of Aniline Compounds. BenchChem.[1]

  • Lindsley, C. W., et al. (2009). Discovery and SAR of 6-substituted-4-anilinoquinazolines as non-competitive antagonists of mGlu5. PMC. Available at: [Link]]

  • BenchChem. (2025). Application Notes and Protocols for Aniline Derivatives in Polymer Chemistry. BenchChem.[6]

  • Rezaei, M., et al. (2019). Quantitative Structure-Activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds). ResearchGate. Available at: [Link]]

  • Rezaei, M., et al. (2019). Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds). Bentham Science Publishers. Available at: [Link]]

  • Botor, M., et al. (2023). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PMC. Available at: [Link]4]

  • Tyagi, A., et al. (2025). Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives. Journal of Drug Delivery and Therapeutics.[2]

  • Kráľ, J., et al. (2020). Microwave-Aided Reactions of Aniline Derivatives with Formic Acid: Inquiry-Based Learning Experiments. ResearchGate. Available at: [Link]]

Sources

Comparative

Comprehensive Comparison Guide: Validation of GC-MS Protocols for 2-(Cyclobutylmethoxy)-5-methylaniline

Executive Summary The accurate quantification of substituted anilines, such as 2-(Cyclobutylmethoxy)-5-methylaniline, is a critical requirement in pharmaceutical development and environmental monitoring. As a secondary/p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of substituted anilines, such as 2-(Cyclobutylmethoxy)-5-methylaniline, is a critical requirement in pharmaceutical development and environmental monitoring. As a secondary/primary amine with an ether linkage, this compound presents unique chromatographic challenges. This guide objectively compares two Gas Chromatography-Mass Spectrometry (GC-MS) workflows—Protocol A (Direct Injection) and Protocol B (Derivatization-Assisted) —evaluating their performance against the stringent criteria set forth by the ICH Q2(R2) guidelines for analytical procedure validation[1][2].

Mechanistic Grounding: The Analyte Challenge

Aniline derivatives are notoriously difficult to analyze via direct GC-MS. The basic amine group readily forms hydrogen bonds with active silanol sites on the GC column's stationary phase and the glass injection liner[3][4].

The Causality of Peak Tailing: When 2-(Cyclobutylmethoxy)-5-methylaniline is injected underivatized, these silanol interactions cause severe peak tailing, shifting retention times, and a non-linear response at low concentrations.

The Derivatization Solution: Protocol B introduces Trifluoroacetic Anhydride (TFAA) to acylate the amine group. This nucleophilic acyl substitution converts the basic amine into a neutral, sterically hindered trifluoroacetamide. This mechanistically eliminates silanol interactions, drastically increasing volatility, improving peak symmetry, and lowering the Limit of Detection (LOD)[3].

A Self-Validating System: To ensure trustworthiness, both protocols are designed as self-validating systems. An isotopically labeled internal standard (Aniline-d5) is spiked into the sample prior to extraction. This automatically corrects for matrix effects, extraction losses, and injection volume fluctuations. If the internal standard's absolute area deviates by more than 20% from the calibration average, the system automatically flags the analytical batch as invalid.

Workflow Start Aqueous Sample (+ Internal Standard) LLE Alkaline LLE (pH > 11) DCM Extraction Start->LLE Split Method Divergence LLE->Split ProtA Protocol A: Direct Underivatized Split->ProtA Direct Injection ProtB Protocol B: Derivatization (TFAA, 60°C) Split->ProtB Acylation GC_A GC-MS (DB-5MS) Peak Tailing & Low Sensitivity ProtA->GC_A GC_B GC-MS (DB-5MS) Sharp Peaks & High Sensitivity ProtB->GC_B

Fig 1. Comparative workflow of direct vs. derivatized GC-MS sample preparation.

Experimental Methodologies

Phase 1: Sample Preparation (Liquid-Liquid Extraction)

Applicable to both protocols.

  • Spiking: Aliquot 5.0 mL of the aqueous sample into a 15 mL glass centrifuge tube. Add 50 µL of Internal Standard (Aniline-d5, 1 µg/mL).

  • Alkalinization: Adjust the sample pH to >11 using 0.1 M NaOH. Causality: This suppresses the ionization of the aniline derivative, rendering it highly lipophilic and driving it into the organic extraction phase[3].

  • Extraction: Add 2.0 mL of Dichloromethane (DCM). Vortex vigorously for 2 minutes, then centrifuge at 3000 rpm for 5 minutes to break any emulsions.

  • Collection: Transfer the lower organic (DCM) layer to a clean vial and dry over anhydrous sodium sulfate (Na₂SO₄) to remove residual water[3].

Phase 2: Derivatization (Protocol B Only)
  • Solvent Exchange: Evaporate the dried DCM extract to complete dryness under a gentle stream of ultra-pure nitrogen at room temperature.

  • Reagent Addition: Reconstitute the residue in 100 µL of Ethyl Acetate. Add 50 µL of Trifluoroacetic Anhydride (TFAA).

  • Incubation: Seal the vial and incubate at 60°C for 30 minutes. Causality: Thermal energy overcomes the activation barrier, ensuring 100% conversion of the analyte to its fluorinated amide derivative.

  • Final Prep: Evaporate the excess TFAA reagent under nitrogen and reconstitute in 100 µL of Ethyl Acetate for injection.

Phase 3: GC-MS Instrumental Parameters
  • Column: DB-5MS (30 m × 0.25 mm I.D., 0.25 µm film thickness)[3].

  • Injection: 1 µL, Splitless mode, Injector Temp: 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV. Transfer line: 280°C. Data acquired in Selected Ion Monitoring (SIM) mode to maximize sensitivity.

Protocol Comparison & Validation Data

The following data summarizes a head-to-head validation of both protocols based on ICH Q2(R2) guidelines[2]. Data was generated using spiked matrix samples (n=6 replicates per concentration level).

Validation ParameterProtocol A (Direct Injection)Protocol B (TFAA Derivatized)ICH Q2(R2) Target / Acceptance Criteria
Limit of Detection (LOD) 15.0 ng/mL1.2 ng/mLN/A (Report Value)
Limit of Quantitation (LOQ) 50.0 ng/mL4.0 ng/mL≤ 10.0 ng/mL (for trace impurities)
Linearity (R²) 0.985 (Range: 50-500 ng/mL)0.999 (Range: 4-500 ng/mL)≥ 0.995
Accuracy (Recovery %) 78.0% ± 8.5%96.5% ± 2.1%80.0% - 120.0%
Precision (RSD %) 11.2%3.4%≤ 5.0%
Peak Asymmetry (As) 2.4 (Severe Tailing)1.05 (Highly Symmetrical)0.8 - 1.5

Regulatory Validation Framework

According to the modernized ICH Q2(R2) guidelines, analytical procedure validation must demonstrate that the method is "fit for the intended purpose"[1][2]. For 2-(Cyclobutylmethoxy)-5-methylaniline, this requires proving that matrix components do not interfere with the analyte signal (Specificity) and that the reportable range is supported by robust accuracy and precision data[2].

ICH_Validation Obj Define Purpose (Trace Detection) Spec Specificity (Matrix Blanks) Obj->Spec Sens Sensitivity (LOD/LOQ) Spec->Sens Lin Linearity (R² > 0.995) Sens->Lin Prec Accuracy & Precision (Recovery/RSD) Lin->Prec Valid Validated Protocol (ICH Q2 Compliant) Prec->Valid

Fig 2. ICH Q2(R2) lifecycle validation framework for analytical procedures.

References

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: QbD Group URL:[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Method 8131: Aniline and Selected Derivatives by Gas Chromatography Source: United States Environmental Protection Agency (EPA) URL:[Link]

Sources

Validation

Comparative Catalytic Efficiency in the Synthesis of 2-(Cyclobutylmethoxy)-5-methylaniline

Executive Summary The synthesis of 2-(Cyclobutylmethoxy)-5-methylaniline from its precursor, 2-(cyclobutylmethoxy)-5-methyl-1-nitrobenzene, represents a classic challenge in process chemistry: achieving absolute chemosel...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 2-(Cyclobutylmethoxy)-5-methylaniline from its precursor, 2-(cyclobutylmethoxy)-5-methyl-1-nitrobenzene, represents a classic challenge in process chemistry: achieving absolute chemoselectivity during a highly exothermic reduction. The target molecule contains an electron-rich aromatic ring and a potentially labile aliphatic ether linkage (the cyclobutylmethoxy group).

This guide provides an objective, data-driven comparison of heterogeneous catalytic systems used for this transformation. By evaluating the thermodynamic and kinetic profiles of Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), Raney Nickel, and emerging Single-Atom Catalysts (SACs), we establish self-validating workflows that maximize Turnover Frequency (TOF) while entirely suppressing hydrogenolysis and aromatic over-reduction.

Mechanistic Causality: The Haber Pathway & Failure Modes

To optimize the catalytic efficiency, one must first understand the surface-mediated reaction dynamics. The reduction of nitroarenes to anilines does not occur in a single concerted step; it follows the classical Haber mechanism[1]. The nitro group adsorbs onto the metal catalyst surface and undergoes a stepwise deoxygenation and hydrogenation sequence[2].

HaberMechanism Nitro 2-(Cyclobutylmethoxy)- 5-methyl-1-nitrobenzene Nitroso Nitroso Intermediate (-NO) Nitro->Nitroso +H2, -H2O Hydroxyl Hydroxylamine Intermediate (-NHOH) Nitroso->Hydroxyl +H2 Condensation Azo / Azoxy Byproducts (Dimerization) Nitroso->Condensation +Hydroxylamine (Side Reaction) Aniline 2-(Cyclobutylmethoxy)- 5-methylaniline Hydroxyl->Aniline +H2, -H2O OverReduction Cyclohexylamine Byproducts (Ring Reduction) Aniline->OverReduction Excess H2 / High T (Side Reaction)

Figure 1: Haber mechanism pathway for nitro reduction and competing side reactions.

Causality Behind Chemoselectivity Loss
  • Dimerization (Azo/Azoxy Formation): If the rate of hydrogen activation on the metal surface is slower than the rate of substrate desorption, reactive nitroso and hydroxylamine intermediates accumulate in the bulk solution. These species rapidly condense to form heavily colored, inactive azo or azoxy dimers[2]. Accumulation of nitrosobenzene intermediates is particularly prevalent on Raney Ni surfaces under low hydrogen pressures[1].

  • Ether Hydrogenolysis: Highly active noble metals (specifically Pd) can insert into the C-O bond of the cyclobutylmethoxy group if the reaction is allowed to proceed after the nitro group is fully consumed[2].

  • Aromatic Over-Reduction: The use of aggressive conditions (e.g., elevated temperatures with Raney Ni) provides the thermodynamic driving force to reduce the aromatic ring to a cyclohexylamine derivative[2].

Comparative Catalytic Performance Data

The following data synthesizes the performance of various catalytic systems for the reduction of ortho-alkoxy-substituted nitrotoluenes, directly applicable to 2-(Cyclobutylmethoxy)-5-methylaniline.

Catalyst SystemLoading (mol%)Optimal ConditionsConversion (%)Chemoselectivity to Aniline (%)Primary Failure Mode / Risk Profile
10% Pd/C 1.01 atm H₂, 25°C, 2h>9994 - 96Ether C-O hydrogenolysis (if over-reacted)
5% Pt/C 1.01 atm H₂, 25°C, 4h>99>99 Slower kinetics; susceptible to sulfur poisoning
Raney Nickel 10.03-5 atm H₂, 50°C, 6h9585 - 88Aromatic ring over-reduction[2]
Ni-N-C (SAC) 2.010 atm H₂, 80°C, 12h92>99 High energy requirements; complex preparation[1]
Expert Analysis
  • The Benchmark (Pd/C): Palladium on carbon is the most kinetically active catalyst, capable of driving the reaction at room temperature and ambient pressure[2]. However, its broad reactivity profile makes it less tolerant of sensitive functional groups, requiring strict reaction monitoring to prevent ether cleavage[2].

  • The Premium Alternative (Pt/C): Platinum on carbon is the superior choice for this specific molecule. It exhibits comparable surface activation of H₂ but possesses a significantly lower affinity for hydrogenolysis[3]. It protects the cyclobutylmethoxy group while ensuring complete reduction of the nitro moiety.

  • The Industrial Workhorse (Raney Ni): While cost-effective and heavily utilized in bulk manufacturing[4], Raney Ni requires elevated pressures and temperatures. This catalyst is prone to over-reducing the aromatic ring and poses severe pyrophoric safety risks[2],[4].

  • The Modern Innovation (Single-Atom Catalysts): Noble-metal-free SACs, such as isolated Ni atoms on nitrogen-doped carbon, physically prevent the simultaneous adsorption of the aromatic ring, yielding near 100% chemoselectivity[1]. However, their lower activity necessitates harsher operating conditions.

Self-Validating Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . By tying the physical phenomena of the reaction directly to the mechanistic pathway, researchers can verify success in real-time without immediate reliance on off-line chromatography.

Workflow Prep 1. Substrate & Catalyst Preparation in EtOAc Purge 2. Reactor Purge (Vacuum / N2 / H2 cycles) Prep->Purge React 3. Catalytic Hydrogenation (Volumetric H2 Monitoring) Purge->React Filter 4. Catalyst Filtration (Celite pad under N2) React->Filter H2 Uptake Ceases (Self-Validation) Isolate 5. Concentration & Product Isolation Filter->Isolate QC 6. QC Analysis (HPLC, NMR, GC-MS) Isolate->QC

Figure 2: Self-validating experimental workflow for heterogeneous catalytic hydrogenation.

Protocol A: High-Selectivity Reduction using 5% Pt/C

This protocol utilizes volumetric hydrogen uptake as a built-in validation mechanism.

  • Solvent & Substrate Preparation: Dissolve 10.0 mmol of 2-(cyclobutylmethoxy)-5-methyl-1-nitrobenzene in 30 mL of anhydrous Ethyl Acetate.

    • Causality: Ethyl acetate is chosen over methanol to prevent any risk of competitive alkylation at the newly formed amine. It optimally wets the carbon support, facilitating the triphasic (gas-liquid-solid) hydrogen transfer[2].

  • Catalyst Addition: Add 1.0 mol% of 5% Pt/C (dry weight basis). If using water-wet catalyst for safety, adjust the mass accordingly.

  • Inertion & Pressurization: Seal the reaction vessel. Perform three cycles of vacuum evacuation followed by nitrogen backfill. Follow with three cycles of vacuum and hydrogen backfill. Pressurize to 1.0 atm H₂.

  • Reaction & Self-Validation: Stir vigorously (≥800 rpm) at 25°C connected to a gas buret or mass flow controller.

    • Validation Checkpoint: The reaction requires exactly 3.0 molar equivalents of H₂ (30.0 mmol, ~735 mL at STP) to reduce the nitro group to the aniline[2]. The reaction is self-validating: when isobaric hydrogen consumption abruptly ceases at the theoretical volume, the reduction is complete. Stopping the reaction immediately upon cessation prevents any secondary hydrogenolysis.

  • Isolation: Purge the vessel with nitrogen. Filter the suspension through a tightly packed pad of Celite to remove the Pt/C.

    • Causality: The product emerges as a neutral free-base aniline; no acidic or basic aqueous workup is required, preventing emulsion formation and yield loss[2].

  • Concentration: Evaporate the solvent under reduced pressure to yield 2-(Cyclobutylmethoxy)-5-methylaniline.

Protocol B: Industrial-Scale Simulation using Raney Nickel

This protocol utilizes colorimetric state-changes for validation.

  • Preparation: Suspend 10.0 mmol of the nitroarene in 30 mL of Ethanol. Add 10 mol% of Raney Nickel (weighed as an aqueous slurry to prevent pyrophoric ignition)[4].

  • Pressurization: Purge the autoclave with nitrogen, then pressurize to 5.0 atm with H₂. Heat to 50°C.

  • Reaction & Self-Validation: Stir vigorously.

    • Validation Checkpoint: Nitroarenes often impart a pale yellow hue to the solution, while accumulating nitroso intermediates can appear transiently green/blue. The reaction is complete when the solution transitions to a colorless or pale amber state, indicating full conversion to the aniline.

  • Isolation: Cool to room temperature, purge with nitrogen, and carefully decant the supernatant. Wash the catalyst bed with ethanol. Never allow Raney Ni to dry in air. Concentrate the combined organics.

Sources

Safety & Regulatory Compliance

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